molecular formula C16H15NO2 B167791 4-Benzyloxy-3-methoxyphenylacetonitrile CAS No. 1700-29-4

4-Benzyloxy-3-methoxyphenylacetonitrile

Cat. No.: B167791
CAS No.: 1700-29-4
M. Wt: 253.29 g/mol
InChI Key: KSOYPRFHKIOHMY-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxyphenylacetonitrile is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169520. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOYPRFHKIOHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305164
Record name 4-Benzyloxy-3-methoxyphenylacetonitrile
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Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700-29-4
Record name 1700-29-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169520
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzyloxy-3-methoxyphenylacetonitrile
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Record name 4-Benzyloxy-3-methoxyphenylacetonitrile
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Foundational & Exploratory

Technical Guide: 4-Benzyloxy-3-methoxyphenylacetonitrile (CAS: 1700-29-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxyphenylacetonitrile, a key organic intermediate. This document consolidates essential physicochemical properties, detailed spectral analysis, a step-by-step synthesis protocol, and insights into its applications in medicinal chemistry and drug development.

Core Compound Data

PropertyValueReference
CAS Number 1700-29-4[1]
Molecular Formula C₁₆H₁₅NO₂[1]
Molecular Weight 253.2958 g/mol [1]
IUPAC Name 2-(4-(Benzyloxy)-3-methoxyphenyl)acetonitrile
Synonyms 4-Benzyloxy-3-methoxybenzyl cyanide, Homovanillonitrile benzyl ether
Appearance Yellow solid[2]
Melting Point 65-66 °C[2]
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A synthesis report confirms that the ¹H and ¹³C NMR data are consistent with the expected structure of this compound[2]. Based on the structure, the following peak assignments can be anticipated:

  • ¹H NMR: Signals corresponding to the methoxy group protons, the benzylic protons of the acetonitrile moiety, the aromatic protons of both the benzyloxy and the methoxyphenyl rings, and the benzylic protons of the ether linkage.

  • ¹³C NMR: Resonances for the carbon atoms of the nitrile group, the methoxy group, the benzylic carbon of the acetonitrile, the aromatic carbons, and the benzylic carbon of the ether.

Mass Spectrometry (MS)

The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound[4]. Predicted fragmentation patterns and collision cross-section data are also available, which can aid in its identification and characterization in complex mixtures[5].

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile (C≡N) stretching vibration, C-O ether linkages, and aromatic C-H and C=C bonds[1].

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the Williamson ether synthesis, starting from 4-hydroxy-3-methoxyphenylacetonitrile and benzyl bromide[2].

Materials:

  • 4-Hydroxy-3-methoxyphenylacetonitrile (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (1.2 eq.)

  • Acetone

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile in acetone, add potassium carbonate. Stir the resulting suspension for 10 minutes.

  • Slowly add benzyl bromide to the reaction mixture via a syringe.

  • Heat the reaction mixture to reflux for 4 hours.

  • After the reaction is complete, filter the suspension and wash the collected solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with dichloromethane.

  • Wash the organic layer sequentially with 2N NaOH solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to yield this compound as a yellow solid.

This protocol has been reported to yield a quantitative amount of the product[2].

Applications in Drug Discovery and Development

This compound and its structural analogs are valuable intermediates in the synthesis of pharmaceuticals. The methoxyphenylacetonitrile moiety is a key building block for various biologically active compounds.

Role as a Pharmaceutical Intermediate

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, related compounds are crucial in the production of antidepressants and other fine chemicals[2]. The structural motif is present in molecules designed to interact with biological targets. For instance, the synthesis of Tolcapone, a medication used in the treatment of Parkinson's disease, begins with the related compound 4-benzyloxy-3-methoxybenzaldehyde[6]. This highlights the importance of the benzyloxy-methoxyphenyl scaffold in medicinal chemistry.

Potential Biological Activities

Derivatives of structurally similar bromo-methoxyphenyl compounds have shown potential as cytotoxic agents against various cancer cell lines and as antimicrobial agents[7]. This suggests that the 4-benzyloxy-3-methoxyphenyl scaffold could be a valuable starting point for the development of new therapeutic agents.

Synthesis and Workflow Diagram

The synthesis of this compound can be visualized as a straightforward two-step process, beginning with the benzylation of the hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 4-Hydroxy-3-methoxyphenylacetonitrile Reaction Williamson Ether Synthesis (Acetone, Reflux) A->Reaction B Benzyl Bromide B->Reaction C Potassium Carbonate C->Reaction Workup Filtration Extraction Drying Solvent Removal Reaction->Workup Product This compound Workup->Product

References

An In-Depth Technical Guide to 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3-methoxyphenylacetonitrile, a key organic intermediate, has garnered significant attention within the scientific community, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, it delves into its emerging role as a potential anti-cancer agent, presenting available data on its biological activity. This document aims to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this compound in pharmaceutical research and development.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₆H₁₅NO₂ and a molecular weight of 253.30 g/mol .[1] Its structure features a phenylacetonitrile core substituted with a methoxy group at the 3-position and a benzyloxy group at the 4-position of the phenyl ring.

A logical diagram of the molecular components is presented below:

cluster_0 This compound cluster_1 Core Structure cluster_2 Substituents Molecule Molecule Phenylacetonitrile Phenylacetonitrile Methoxy_Group Methoxy Group (-OCH3) Phenylacetonitrile->Methoxy_Group substituted with Benzyloxy_Group Benzyloxy Group (-OCH2Ph) Phenylacetonitrile->Benzyloxy_Group substituted with

Caption: Molecular components of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₅NO₂[1]
Molecular Weight 253.30 g/mol [1]
CAS Number 1700-29-4[1]
Melting Point 68-70 °C
Appearance Yellow solid[2]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the benzylation of 4-hydroxy-3-methoxyphenylacetonitrile.

Experimental Protocol: Synthesis

A widely adopted method for the synthesis of this compound is detailed below.[2]

Materials:

  • 4-hydroxy-3-methoxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.).

  • Stir the resulting suspension for 10 minutes at room temperature.

  • Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After completion of the reaction (monitored by TLC), filter the suspension and wash the solid residue with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with 2N NaOH and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product.

The workflow for the synthesis is illustrated in the following diagram:

Reactants 4-hydroxy-3-methoxyphenylacetonitrile + Benzyl bromide + K2CO3 in Acetone Reaction Reflux for 4 hours Reactants->Reaction Workup Filtration Concentration DCM Extraction NaOH & Brine Wash Reaction->Workup Purification Drying over Na2SO4 Concentration Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectral Data

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 254.11756
[M+Na]⁺ 276.09950
[M-H]⁻ 252.10300
[M]⁺ 253.10973

Data predicted by computational tools.

Although specific, experimentally verified NMR and IR peak lists for this compound are not consistently reported across publicly accessible sources, a synthesis report confirms that the obtained ¹H and ¹³C NMR data were in agreement with literature values.[2] For reference, typical chemical shift ranges for the functional groups present in the molecule are provided.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-OCH₃ 3.8 - 4.055 - 60
-CH₂- (benzylic) 5.0 - 5.270 - 75
-CH₂-CN 3.6 - 3.820 - 25
Aromatic-H 6.8 - 7.5110 - 150
-C≡N -117 - 120

Table 4: Expected Major Infrared Absorption Peaks

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic) 3100 - 3000
C-H (aliphatic) 3000 - 2850
C≡N (nitrile) 2260 - 2240
C=C (aromatic) 1600 - 1450
C-O (ether) 1275 - 1200, 1075 - 1020

Biological Activity and Applications in Drug Development

This compound has been identified as a compound of interest in the field of oncology. It is classified as an anti-cancer agent and has been shown to be an effective inhibitor of cancer cells. While extensive public data on its specific cytotoxic effects and mechanisms of action are limited, its structural motifs are present in various biologically active molecules.

Potential Signaling Pathway Involvement

Although the direct signaling pathways modulated by this compound are not yet fully elucidated in publicly available literature, a structurally related compound, 4-(Benzyloxy)phenol, has been shown to exert immunomodulatory effects through the JAK/STAT signaling pathway. This suggests a potential avenue of investigation for this compound's mechanism of action.

The following diagram illustrates a generalized experimental workflow for assessing the impact of a compound on a signaling pathway.

Treatment Treatment with This compound Lysate_Prep Cell Lysis and Protein Extraction Treatment->Lysate_Prep Western_Blot Western Blot Analysis (e.g., for p-STAT3, STAT3) Lysate_Prep->Western_Blot Data_Analysis Quantification and Data Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Pathway Modulation Data_Analysis->Conclusion

Caption: Experimental workflow for signaling pathway analysis.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

To quantify the anti-cancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a valuable chemical entity with established synthetic routes and clear potential in the development of novel anti-cancer therapeutics. While its detailed biological mechanism of action is an active area of investigation, the information presented in this guide provides a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate its spectral properties, cytotoxic profile against a broader range of cancer cell lines, and its precise interactions with cellular signaling pathways. Such research will be instrumental in unlocking the full therapeutic potential of this promising compound.

References

4-Benzyloxy-3-methoxyphenylacetonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile, a key chemical intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of potentially bioactive molecules.

Chemical Identity and Descriptors

The subject of this guide is the organic compound commonly known as 4-Benzyloxy-3-methoxyphenylacetonitrile. Its formal IUPAC name is 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile.[1] This compound is a notable intermediate in organic synthesis due to its reactive nitrile group and the presence of a protected catechol moiety.[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile[1]
Common Name This compound
CAS Number 1700-29-4[1][3]
Molecular Formula C₁₆H₁₅NO₂[1][3][4]
Molecular Weight 253.30 g/mol
InChI Key KSOYPRFHKIOHMY-UHFFFAOYSA-N[3][4]
SMILES COC1=C(C=CC(=C1)CC#N)OCC2=CC=CC=C2[4]
Synonyms 2-[3-methoxy-4-(phenylmethoxy)phenyl]ethanenitrile, 2-[4-(benzyloxy)-3-methoxy-phenyl]acetonitrile, [4-(benzyloxy)-3-methoxyphenyl]acetonitrile[1]

Physicochemical Properties

The compound is typically a solid at room temperature and exhibits solubility in common organic solvents.[2] Its properties make it suitable for a variety of chemical transformations.

Table 2: Physicochemical Data

PropertyValueSource
Physical State Solid[2]
Appearance Yellow solid[1]
Melting Point 65-66 °C[1]
Solubility Soluble in ethanol, dichloromethane; Limited solubility in water[2]
Predicted XlogP 2.8[4]

Synthesis

The primary route for synthesizing 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile involves the benzylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile. This reaction protects the hydroxyl group, allowing for further selective modifications at other positions of the molecule.

Synthetic Workflow

The synthesis is a standard Williamson ether synthesis, where the phenoxide, formed by deprotonating 4-hydroxy-3-methoxyphenylacetonitrile with a base like potassium carbonate, acts as a nucleophile, attacking the electrophilic benzyl bromide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Product A 4-Hydroxy-3-methoxyphenylacetonitrile E Stirring & Reflux A->E B Benzyl Bromide B->E C Potassium Carbonate (Base) C->E D Acetone (Solvent) D->E F Filtration E->F Cooling G Solvent Evaporation F->G H DCM Extraction & Washing G->H I Drying & Final Evaporation H->I J 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile I->J

A generalized workflow for the synthesis of the title compound.
Detailed Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile.[1]

Materials:

  • 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (1.2 eq.)

  • Acetone (Anhydrous)

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.). Stir the resulting suspension for 10 minutes at room temperature.

  • Slowly add benzyl bromide (1.1 eq.) to the mixture using a syringe.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the suspension to room temperature and separate the solid precipitate by filtration. Wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Dilute the residue with dichloromethane (50 mL).

  • Wash the organic layer sequentially with 2N NaOH solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to yield the final product, 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile, as a yellow solid.[1]

Applications in Drug Discovery and Development

While direct biological activity data for 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile is limited, its significance lies in its role as a versatile synthetic intermediate. Its precursor, 4-hydroxy-3-methoxyphenylacetonitrile, is a known intermediate in the synthesis of the anesthetic agent propanidid.[5] The structural motif of the title compound is present in various classes of biologically active molecules.

Derivatives of structurally related methoxyphenylacetonitriles and benzylated phenyl compounds have shown a wide range of pharmacological activities, suggesting potential applications for derivatives of the title compound.

Table 3: Biological Activities of Structurally Related Compound Classes

Compound ClassBiological ActivityPotential Therapeutic AreaReference
Bromo-methoxyphenyl derivativesAnticancer, AntimicrobialOncology, Infectious Diseases[6]
Benzothiazole derivativesMAO-B Inhibition, AntioxidantParkinson's Disease[7]
MethoxyphenylacetonitrilesPrecursors to APIsVarious (e.g., Antidepressants)[8][9]
Methoxybenzoic acid derivativesAnticancer, CytotoxicOncology[10]

The presence of the nitrile group allows for its conversion into other functional groups such as carboxylic acids, amines, or tetrazoles, opening pathways to a diverse range of derivatives. The benzyloxy group serves as a stable protecting group for the phenol, which can be selectively removed at a later synthetic stage to yield free hydroxyl functionality, a common feature in many active pharmaceutical ingredients.

Logical Workflow for Derivative Synthesis and Evaluation

The development of novel therapeutic agents from 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile would typically follow a structured workflow involving chemical modification followed by biological screening.

Bio_Workflow A 2-[3-methoxy-4-(phenylmethoxy) -phenyl]acetonitrile (Core Scaffold) B Chemical Derivatization (e.g., Nitrile Hydrolysis, Cyclization) A->B C Library of Novel Derivatives B->C D High-Throughput Screening (HTS) C->D E Identification of 'Hits' D->E F Lead Optimization (Structure-Activity Relationship) E->F G In Vivo Testing (Animal Models) F->G H Preclinical Candidate G->H

Logical workflow for drug discovery based on the core scaffold.

Representative Experimental Protocol: Cell Viability (MTT) Assay

To assess the potential cytotoxic activity of novel derivatives synthesized from the title compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is a representative method used for evaluating the anticancer potential of new chemical entities.[6][10]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While it may not possess prominent biological activity itself, its utility as a scaffold for generating diverse libraries of novel compounds is clear. The established synthetic route is efficient, and the compound's functional groups provide multiple handles for chemical modification. Researchers in drug development can leverage this intermediate as a starting point for programs targeting a range of therapeutic areas, including oncology and neurodegenerative diseases, building upon the known activities of structurally related molecules.

References

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-benzyloxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the common starting materials, provides in-depth experimental protocols, and presents quantitative data to assist researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

This compound, also known as O-benzyl-homovanillonitrile, is a crucial building block in organic synthesis. Its structure, featuring a protected phenol and a reactive nitrile group, makes it a versatile precursor for the elaboration of more complex molecular architectures, particularly in the field of medicinal chemistry. This guide outlines the most common and effective methods for its preparation, starting from readily available precursors.

Synthetic Pathways Overview

The synthesis of this compound can be approached through several strategic routes. The most common strategies involve the initial preparation of a key intermediate, 4-benzyloxy-3-methoxybenzaldehyde, followed by its conversion to the target nitrile. Alternatively, the nitrile functionality can be introduced prior to the benzylation of the phenolic hydroxyl group. This guide will detail the following primary synthetic pathways:

  • Route A: Synthesis from Vanillin via 4-Benzyloxy-3-methoxybenzaldehyde.

  • Route B: Synthesis from 4-Hydroxy-3-methoxyphenylacetonitrile.

  • Route C: Synthesis from Vanillyl Alcohol.

The logical workflow for these synthetic approaches is illustrated below.

G cluster_A Route A cluster_B Route B cluster_C Route C Vanillin Vanillin Aldehyde 4-Benzyloxy-3-methoxybenzaldehyde Vanillin->Aldehyde Benzylation Target This compound Aldehyde->Target Nitrile Formation HydroxyNitrile 4-Hydroxy-3-methoxyphenylacetonitrile HydroxyNitrile->Target Benzylation VanillylAlcohol Vanillyl Alcohol VanillylAlcohol->HydroxyNitrile Cyanation

Caption: Synthetic routes to this compound.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde from Vanillin
Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
VanillinBenzyl ChlorideK₂CO₃, KIDMF702291[1]
Table 2: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile
Starting MaterialCyanide SourceKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Vanillyl AlcoholSodium Cyanide-DMF1202468[2][3]
Vanillyl AlcoholSodium CyanideConc. HCl, NaIAcetoneReflux16-2074-81 (analogous)[2]
Vanillyl AlcoholTMSCNInBr₃DichloromethaneRoom Temp0.08-0.546-99 (general)[2]
N-MethylvanillylamineSodium CyanideAcetic AcidDMSO125294[4]
N-MethylvanillylamineHydrocyanic Acid-DMSO125287[4]
Table 3: Synthesis of this compound from 4-Hydroxy-3-methoxyphenylacetonitrile
Reactant 1Reactant 2BaseSolventTemperatureTime (h)Yield (%)Reference
4-Hydroxy-3-methoxyphenylacetonitrileBenzyl BromideK₂CO₃AcetoneReflux4Quantitative[5]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations.

Route A: Synthesis from Vanillin

Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde from Vanillin [1]

G vanillin Vanillin dmf DMF, 70°C, 22h vanillin->dmf benzyl_chloride Benzyl Chloride benzyl_chloride->dmf k2co3_ki K₂CO₃, KI k2co3_ki->dmf product 4-Benzyloxy-3-methoxybenzaldehyde dmf->product

Caption: Benzylation of Vanillin.

  • Materials:

    • Vanillin (5 mmol, 0.76 g)

    • Anhydrous Potassium Carbonate (K₂CO₃) (5 mmol, 0.69 g)

    • Potassium Iodide (KI) (catalytic amount, 50 mg)

    • Benzyl Chloride (5 mmol)

    • Anhydrous Dimethylformamide (DMF) (7 mL)

    • Ethyl Acetate

    • Water

    • Brine

  • Procedure:

    • To a solution of vanillin in anhydrous DMF (5 mL), add anhydrous K₂CO₃ and a catalytic amount of KI.

    • Stir the mixture at 60°C for 20 minutes.

    • Add a solution of benzyl chloride in anhydrous DMF (2 mL) dropwise to the reaction mixture.

    • Heat the reaction mixture at 70°C for 22 hours.

    • After cooling, add water (30 mL) and perform extractions with ethyl acetate (2 x 20 mL, 1 x 15 mL).

    • Combine the organic phases and wash with water (10 mL) and then brine (15 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the product.

Step 2: Conversion of 4-Benzyloxy-3-methoxybenzaldehyde to this compound (General Procedure)

While a specific protocol for this substrate is not detailed in the provided results, a general and effective method involves the use of p-toluenesulfonylhydrazide (tosylhydrazine) and a cyanide source.

  • Materials:

    • 4-Benzyloxy-3-methoxybenzaldehyde

    • p-Toluenesulfonylhydrazide

    • Sodium Cyanide or Potassium Cyanide

    • Methanol or Ethanol

    • Solvent for work-up (e.g., Dichloromethane or Ethyl Acetate)

    • Water

  • Procedure (Illustrative):

    • Dissolve 4-benzyloxy-3-methoxybenzaldehyde in methanol or ethanol.

    • Add an equimolar amount of p-toluenesulfonylhydrazide and a catalytic amount of acid (e.g., acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the formation of the tosylhydrazone is complete (monitored by TLC).

    • To the solution of the tosylhydrazone, add an excess of sodium or potassium cyanide.

    • Heat the reaction mixture to reflux for several hours until the conversion to the nitrile is complete (monitored by TLC).

    • Cool the reaction mixture, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under vacuum.

    • Purify the crude product by column chromatography or recrystallization.

Route B: Synthesis from 4-Hydroxy-3-methoxyphenylacetonitrile

Step 1: Benzylation of 4-Hydroxy-3-methoxyphenylacetonitrile [5]

G hydroxy_nitrile 4-Hydroxy-3-methoxyphenylacetonitrile acetone Acetone, Reflux, 4h hydroxy_nitrile->acetone benzyl_bromide Benzyl Bromide benzyl_bromide->acetone k2co3 K₂CO₃ k2co3->acetone product This compound acetone->product

Caption: Benzylation of 4-Hydroxy-3-methoxyphenylacetonitrile.

  • Materials:

    • 4-Hydroxy-3-methoxyphenylacetonitrile (6.60 mmol, 1.08 g)

    • Benzyl Bromide (7.26 mmol, 1.24 g)

    • Potassium Carbonate (K₂CO₃) (7.92 mmol, 1.10 g)

    • Acetone (14 mL)

    • Dichloromethane (DCM)

    • 2N Sodium Hydroxide (NaOH) solution

    • Brine

  • Procedure:

    • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile in acetone, add K₂CO₃ and stir the suspension for 10 minutes.

    • Slowly add benzyl bromide dropwise via syringe.

    • Heat the reaction mixture to reflux for 4 hours.

    • After completion, filter the suspension and wash the precipitated solid with acetone.

    • Concentrate the filtrate under reduced pressure and dilute with dichloromethane.

    • Wash the organic layer sequentially with 2N NaOH and brine.

    • Dry the organic layer with Na₂SO₄, and remove the solvent under vacuum to afford the target product.

Route C: Synthesis from Vanillyl Alcohol

Step 1: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile from Vanillyl Alcohol [2][3]

G vanillyl_alcohol Vanillyl Alcohol dmf DMF, 120°C, 24h vanillyl_alcohol->dmf nacn NaCN nacn->dmf product 4-Hydroxy-3-methoxyphenylacetonitrile dmf->product

Caption: Cyanation of Vanillyl Alcohol.

  • Materials:

    • Vanillyl Alcohol (0.12 mol)

    • Sodium Cyanide (NaCN) (0.14 mol)

    • N,N-Dimethylformamide (DMF) (300 mL)

    • Water

    • Solid Sodium Hydroxide (NaOH)

    • Acetic Acid

    • Chloroform

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve vanillyl alcohol in DMF.

    • Add sodium cyanide to the solution.

    • Heat the reaction mixture to 120°C and stir for 24 hours.

    • Cool the solution to room temperature and cautiously add water.

    • Basify the reaction mixture to pH 10 using solid NaOH and remove the DMF by distillation under reduced pressure.

    • Add water and acetic acid to achieve a neutral pH.

    • Extract the aqueous mixture with chloroform.

    • Combine the organic extracts, wash with water, dry over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Step 2: Benzylation of 4-Hydroxy-3-methoxyphenylacetonitrile

Follow the protocol described in Section 4.2, Step 1 .

Conclusion

This technical guide has detailed several viable synthetic routes for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

Navigating the Solubility Landscape of 4-Benzyloxy-3-methoxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of a solute in a solvent. The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are critical factors. 4-Benzyloxy-3-methoxyphenylacetonitrile, with its aromatic rings, ether linkage, and nitrile group, exhibits a moderate polarity. The presence of the nitrile group (-C≡N) contributes to its reactivity, making it a valuable intermediate in organic synthesis.[1] Its solubility is expected to be favorable in a range of organic solvents. One vendor suggests it is soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[1]

Predicted Solubility Profile

Based on the structural features of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The following table summarizes these predictions, which should be confirmed experimentally.

Solvent Class Solvent Predicted Solubility Rationale
Alcohols Methanol, EthanolSoluble to Very SolubleThe polar hydroxyl group of the alcohol can interact favorably with the polar functionalities of the solute.
Halogenated Dichloromethane (DCM)SolubleThe moderate polarity of DCM is well-suited to dissolve compounds with both aromatic and polar functional groups.[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherSolubleEthers can act as hydrogen bond acceptors and have a moderate polarity, making them good solvents for this compound.
Ketones AcetoneSolubleAcetone's polarity and ability to accept hydrogen bonds suggest good solubility.
Esters Ethyl AcetateSolubleEthyl acetate provides a balance of polar and non-polar characteristics suitable for dissolving the compound.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolubleThese highly polar solvents are generally excellent for dissolving a wide range of organic compounds.
Non-polar Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity of the solute is likely to limit its solubility in non-polar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires systematic experimental evaluation. The following are established methods that can be employed.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[2]

  • Add 0.5 mL of the chosen solvent to the test tube.[2]

  • Vigorously shake or stir the mixture for 1-2 minutes.[3]

  • Observe the solution. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

  • This process can be used to quickly categorize solvents before proceeding to quantitative analysis.[2]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[4]

Procedure:

  • Prepare a series of vials, each containing a known volume of a specific organic solvent.

  • Add an excess amount of crystalline this compound to each vial to create a saturated solution.

  • Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a filtered syringe to avoid transferring any undissolved solid.

  • Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

Visualization of Experimental and Logical Workflows

Understanding the context in which solubility data is critical can be aided by visualizing experimental and logical workflows.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of an organic compound.

G A Weigh excess 4-benzyloxy-3- methoxyphenylacetonitrile B Add known volume of organic solvent A->B C Equilibrate at constant temperature with agitation (e.g., 24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute supernatant with a suitable solvent E->F G Analyze concentration by HPLC or UV-Vis F->G H Calculate solubility (e.g., in g/L or mol/L) G->H

Caption: Experimental workflow for quantitative solubility determination.

Logical Relationship: Role as a Synthetic Intermediate

This compound and similar structures serve as important intermediates in the synthesis of more complex molecules, such as the calcium channel blocker Verapamil.[5] The following diagram illustrates a simplified, logical synthetic pathway where understanding solubility is crucial for reaction and purification steps.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Key Intermediate cluster_3 Further Synthesis A Homovanillic Acid Derivative C 4-Benzyloxy-3-methoxyphenylacetic acid A->C B Benzylating Agent B->C D Conversion to Nitrile C->D E This compound D->E F Alkylation & Further Reactions E->F G Final Product (e.g., Verapamil Analog) F->G

Caption: Role as a key intermediate in a synthetic pathway.

Conclusion

While specific, quantitative solubility data for this compound in a range of organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine this crucial information. By employing the outlined experimental protocols, scientists and drug development professionals can generate reliable solubility data to facilitate process optimization, ensure high purity of intermediates and final products, and ultimately accelerate the drug development pipeline. The provided diagrams offer a clear visual representation of both the practical experimental workflow and the logical importance of this compound in synthetic chemistry.

References

Spectroscopic Profile of 4-Benzyloxy-3-methoxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Benzyloxy-3-methoxyphenylacetonitrile, a molecule of interest in synthetic and medicinal chemistry. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectral Data Summary

The empirical formula for this compound is C₁₆H₁₅NO₂, with a molecular weight of 253.29 g/mol .[1][2] The spectral data presented below has been compiled from various sources and, where experimental data is unavailable, has been supplemented with predicted values to provide a comprehensive profile.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of this compound is presented in the table below.

Table 1: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment
253100[M]⁺ (Molecular Ion)
16255[M - C₇H₇]⁺
9195[C₇H₇]⁺ (Tropylium ion)

Data sourced from the NIST WebBook.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3030MediumAromatic C-H stretch
~2930MediumAliphatic C-H stretch
~2250MediumC≡N (Nitrile) stretch
~1600, ~1510, ~1450StrongAromatic C=C stretch
~1260StrongAryl-O-CH₂ stretch (asymmetric)
~1020StrongAryl-O-CH₂ stretch (symmetric)

Data sourced from the NIST WebBook.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

Table 3: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.40 - 7.25Multiplet5HAromatic protons (Benzyloxy group)
~6.90Multiplet3HAromatic protons (Phenylacetonitrile moiety)
~5.10Singlet2H-O-CH₂- (Benzyl)
~3.85Singlet3H-O-CH₃ (Methoxy)
~3.65Singlet2H-CH₂-CN (Acetonitrile)

Table 4: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment
~149.5Aromatic C-O
~148.0Aromatic C-O
~136.5Aromatic C (ipso, Benzyl)
~128.5Aromatic C-H (Benzyl)
~128.0Aromatic C-H (Benzyl)
~127.5Aromatic C-H (Benzyl)
~123.0Aromatic C (ipso, Phenylacetonitrile)
~121.0Aromatic C-H
~118.0C≡N (Nitrile)
~114.0Aromatic C-H
~113.0Aromatic C-H
~71.0-O-CH₂- (Benzyl)
~56.0-O-CH₃ (Methoxy)
~23.0-CH₂-CN (Acetonitrile)

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample.

  • Spectrum Generation: The detector measures the attenuation of the evanescent wave at different infrared frequencies, resulting in an infrared absorption spectrum. The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The magnetic field homogeneity is optimized through a process called "shimming."

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Solid Compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Direct_Analysis Direct Analysis (for IR and MS) Sample->Direct_Analysis NMR_Spec NMR Spectrometer Dissolution->NMR_Spec NMR Tube IR_Spec IR Spectrometer Direct_Analysis->IR_Spec ATR Crystal MS_Spec Mass Spectrometer Direct_Analysis->MS_Spec Direct Inlet Processing Fourier Transform & Data Processing NMR_Spec->Processing IR_Spec->Processing MS_Spec->Processing Analysis Spectral Interpretation Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

Molecule_Structure cluster_molecule This compound cluster_functional_groups Key Functional Groups & Corresponding Spectral Regions mol A Benzyloxy Group (~7.4-7.2 ppm ¹H NMR) (~128 ppm ¹³C NMR) B Methoxy Group (~3.8 ppm ¹H NMR) (~56 ppm ¹³C NMR) C Phenylacetonitrile Moiety (~6.9 ppm ¹H NMR) D Nitrile Group (~2250 cm⁻¹ IR)

References

Potential Research Frontiers for 4-Benzyloxy-3-methoxyphenylacetonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3-methoxyphenylacetonitrile, a readily accessible aromatic nitrile, presents a valuable starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide explores promising research avenues centered on this molecule, with a primary focus on its conversion to isoquinoline alkaloids and the subsequent evaluation of their biological activity, particularly as dopamine receptor antagonists. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols for key transformations and biological assays, and a framework for identifying novel drug candidates.

Introduction: The Potential of a Versatile Precursor

This compound serves as a key building block in organic synthesis due to the versatile reactivity of its nitrile and benzylic functionalities. Its structural resemblance to the core of numerous naturally occurring and synthetic bioactive molecules, particularly within the isoquinoline alkaloid family, makes it an attractive starting material for drug discovery programs. Isoquinoline alkaloids are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuromodulatory effects. A particularly compelling area of research lies in the development of isoquinoline-based ligands for dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

This guide outlines a strategic approach for leveraging this compound in the discovery of novel therapeutic agents. We will delve into the synthetic pathways to construct the isoquinoline scaffold, methods for functional group manipulation, and detailed protocols for assessing the biological activity of the resulting compounds.

Synthetic Pathways: From Nitrile to Bioactive Scaffolds

The primary proposed research direction involves the transformation of this compound into substituted isoquinolines. This can be achieved through a multi-step synthetic sequence, with the Bischler-Napieralski reaction being a cornerstone of the strategy.

Overall Synthetic Workflow

The proposed synthetic route to access 1-(4-benzyloxy-3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolines is depicted below. This workflow provides a logical progression from the starting material to the target compounds.

G A This compound B Reduction of Nitrile A->B C 2-(4-Benzyloxy-3-methoxyphenyl)ethan-1-amine B->C D Acylation C->D E N-(2-(4-Benzyloxy-3-methoxyphenyl)ethyl)acetamide derivative D->E F Bischler-Napieralski Cyclization E->F G 1-(Substituted)-6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline F->G H Reduction of Imine G->H I 1-(Substituted)-6-benzyloxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline H->I J Debenzylation I->J K 1-(Substituted)-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline J->K

Caption: Synthetic workflow from the starting nitrile to the final tetrahydroisoquinoline.
Key Synthetic Transformations and Experimental Protocols

The initial step involves the reduction of the nitrile group to a primary amine, yielding the corresponding phenethylamine derivative.

Experimental Protocol: Reduction of this compound

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄) or a suitable reducing agent, anhydrous tetrahydrofuran (THF), hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and washings, and extract the aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-benzyloxy-3-methoxyphenyl)ethan-1-amine. The product can be purified by column chromatography if necessary.

The resulting phenethylamine is then acylated to form the N-acyl derivative, which is the direct precursor for the Bischler-Napieralski reaction. The choice of acylating agent will determine the substituent at the 1-position of the final isoquinoline.

Experimental Protocol: Acylation of 2-(4-Benzyloxy-3-methoxyphenyl)ethan-1-amine

  • Materials: 2-(4-Benzyloxy-3-methoxyphenyl)ethan-1-amine, acyl chloride or anhydride (e.g., acetyl chloride, phenylacetyl chloride), triethylamine or pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve the phenethylamine (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add the acylating agent (1.1 equivalents) dropwise to the solution.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide. This product is often used in the next step without further purification.

This key step involves the intramolecular cyclization of the N-acylphenethylamine to form a 3,4-dihydroisoquinoline.

Experimental Protocol: Bischler-Napieralski Reaction [1]

  • Materials: N-acyl-2-(4-benzyloxy-3-methoxyphenyl)ethylamine, phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), anhydrous toluene or acetonitrile.

  • Procedure:

    • Dissolve the amide (1 equivalent) in anhydrous toluene.

    • Add POCl₃ (2-3 equivalents) dropwise to the solution at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with concentrated ammonium hydroxide to a pH of 8-9.

    • Extract the product with DCM or chloroform.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.

The resulting 3,4-dihydroisoquinoline is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: Reduction of the Dihydroisoquinoline

  • Materials: 3,4-Dihydroisoquinoline derivative, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve the dihydroisoquinoline in methanol.

    • Cool the solution to 0 °C and add NaBH₄ portion-wise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the methanol under reduced pressure and add water to the residue.

    • Extract the product with DCM.

    • Dry the organic layer and concentrate to yield the tetrahydroisoquinoline.

The final step in this synthetic sequence is the removal of the benzyl protecting group to yield the free phenolic hydroxyl group, a common feature in many biologically active isoquinolines.

Experimental Protocol: Debenzylation of the Tetrahydroisoquinoline [2][3]

  • Materials: Benzyl-protected tetrahydroisoquinoline, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

  • Procedure:

    • Dissolve the tetrahydroisoquinoline in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the debenzylated product.

Potential Biological Targets: Dopamine Receptors

A significant body of research highlights the potential of isoquinoline alkaloids as modulators of dopamine receptors.[4][5][6][7][8] These G protein-coupled receptors play a crucial role in neurotransmission and are implicated in various neurological and psychiatric conditions. The synthesized tetrahydroisoquinolines from this compound are excellent candidates for screening as dopamine receptor ligands, particularly as antagonists.

Dopamine Receptor Signaling

Dopamine D2-like receptors (D2, D3, and D4) are typically coupled to Gαi/o proteins. Antagonism of these receptors blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Antagonist Isoquinoline Antagonist Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Simplified signaling pathway of a dopamine D2 receptor antagonist.
Benchmarking: Known Isoquinoline Dopamine Receptor Antagonists

To provide context for newly synthesized compounds, the following table summarizes the binding affinities (Ki) of some known isoquinoline-based dopamine receptor antagonists.

CompoundReceptor SubtypeKi (nM)Reference
(S)-(-)-IsocorypalmineD15.5[5]
D241.8[5]
(S)-(-)-TetrahydropalmatineD1124[5]
D2388[5]
O-nornuciferineD12090[6]
D21140[6]

Biological Evaluation: Screening for Dopamine Receptor Activity

A crucial aspect of this research is the biological evaluation of the synthesized isoquinoline derivatives. This involves both assessing their ability to bind to dopamine receptors and their functional effect on receptor signaling.

Dopamine Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay [4][5][9]

  • Materials: Cell membranes expressing the human dopamine D2 receptor, [³H]-Spiperone (radioligand), unlabeled spiperone or haloperidol (for non-specific binding), test compounds, assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4), glass fiber filters, scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the cell membrane preparation.

    • For total binding wells, add only buffer and membranes.

    • For non-specific binding wells, add a high concentration of unlabeled spiperone or haloperidol.

    • Initiate the binding reaction by adding [³H]-Spiperone at a concentration close to its Kd.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Measuring cAMP Levels

Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist or an antagonist. For D2 receptors, antagonists will block the dopamine-induced inhibition of cAMP production.

Experimental Protocol: cAMP Functional Assay for D2 Receptor Antagonism [10][11][12][13]

  • Materials: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), dopamine, forskolin (an adenylyl cyclase activator), test compounds, a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Seed the cells in a 96- or 384-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with a fixed concentration of dopamine (typically the EC₈₀) in the presence of forskolin.

    • Incubate for a defined period to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value for the antagonist's ability to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production.

Future Directions and Conclusion

The synthetic and screening methodologies outlined in this guide provide a robust framework for initiating a drug discovery program centered on this compound. Future research could expand upon this foundation in several ways:

  • Structure-Activity Relationship (SAR) Studies: A systematic variation of the substituent at the 1-position of the isoquinoline core and modifications to the aromatic ring can be explored to optimize binding affinity and functional activity.

  • Exploration of Other Biological Targets: The synthesized isoquinoline library can be screened against a broader panel of biological targets, as this scaffold is known for its promiscuous yet potent bioactivities.

  • In Vivo Efficacy Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models of neurological and psychiatric disorders to assess their therapeutic potential.

References

An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenylacetonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its discovery and historical significance, outlines detailed experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates relevant chemical pathways using logical diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound, also known as 4-(phenylmethoxy)-3-methoxybenzeneacetonitrile or 4-benzyloxy-3-methoxybenzyl cyanide, is an organic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a protected catechol-like moiety, makes it a valuable building block for the synthesis of complex molecules with biological activity. This guide explores the foundational aspects of this compound, from its initial synthesis to its role in the development of therapeutic agents.

Discovery and History

While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the exploration of synthetic routes towards complex pharmaceutical agents. The compound gained significance as a crucial intermediate in the synthesis of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson's disease. The development of practical and efficient syntheses of Tolcapone necessitated the preparation of this compound, solidifying its importance in the field of medicinal chemistry. The historical context of this compound is therefore best understood through the evolution of synthetic strategies for Tolcapone and other bioactive molecules sharing the 4-benzyloxy-3-methoxyphenyl scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1700-29-4[1][2]
Molecular Formula C₁₆H₁₅NO₂[2][3]
Molecular Weight 253.30 g/mol [2]
Appearance Typically a solid at room temperature[1]
Melting Point 68-70 °C
Solubility Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[1]
SMILES COC1=C(C=C(C=C1)CC#N)OCC2=CC=CC=C2[1]
InChI InChI=1S/C16H15NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the benzylation of its precursor, 4-hydroxy-3-methoxyphenylacetonitrile.

Synthesis of the Precursor: 4-Hydroxy-3-methoxyphenylacetonitrile

The precursor, 4-hydroxy-3-methoxyphenylacetonitrile (also known as homovanillonitrile), is a known chemical intermediate.[4] A common synthesis route starts from vanillin.[4] One patented method describes its preparation from the reaction of an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide.[4]

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile [4]

  • Reaction: N-methylvanillylamine (160.8 g) and sodium cyanide (54 g) are suspended in dimethylsulfoxide (1 liter).

  • The mixture is heated to 125°C to dissolve the solids.

  • A solution of glacial acetic acid (100 ml) in water (200 ml) is added at this temperature.

  • The reaction mixture is stirred for an additional 2 hours under a nitrogen atmosphere at 125°C.

  • After cooling to 80°C, the dimethylsulfoxide is removed by distillation under a water-pump vacuum.

  • Water (900 ml) is added to the residue, and the product is extracted with chloroform (350 ml).

  • The chloroform phase is washed with water and dried with sodium sulfate.

  • The chloroform is distilled off in vacuo to yield an oil, which is then cooled and seeded to induce crystallization.

  • Yield: 143 g (94% of theory).[4]

  • Melting Point: 53-54°C.[4]

Benzylation to this compound

The final step involves the protection of the phenolic hydroxyl group with a benzyl group.

Experimental Protocol: Synthesis of this compound

  • Reactants: 4-hydroxy-3-methoxyphenylacetonitrile and benzyl bromide.

  • Reagents: Potassium carbonate (K₂CO₃) and acetone.

  • Procedure:

    • Dissolve 4-hydroxy-3-methoxyphenylacetonitrile in acetone.

    • Add potassium carbonate to the solution and stir the suspension.

    • Slowly add benzyl bromide to the reaction mixture.

    • Heat the mixture to reflux for several hours.

    • After the reaction is complete, filter the suspension and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with an aqueous base (e.g., NaOH) and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under vacuum to obtain the final product.

  • Yield: Quantitative yields have been reported.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Role in Drug Development: Synthesis of Tolcapone

This compound is a pivotal intermediate in the synthesis of Tolcapone, a medication used to treat Parkinson's disease.[5] Tolcapone functions by inhibiting the enzyme catechol-O-methyltransferase (COMT), which plays a role in the degradation of levodopa, a primary treatment for Parkinson's.[5]

The synthesis of Tolcapone from this compound typically involves the conversion of the nitrile group to a ketone and subsequent modifications to the aromatic ring.

Tolcapone_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_target Target Molecule Synthesis Vanillin Vanillin 4_hydroxy_3_methoxyphenylacetonitrile 4-Hydroxy-3-methoxy- phenylacetonitrile Vanillin->4_hydroxy_3_methoxyphenylacetonitrile Multi-step synthesis 4_benzyloxy_3_methoxyphenylacetonitrile 4-Benzyloxy-3-methoxy- phenylacetonitrile 4_hydroxy_3_methoxyphenylacetonitrile->4_benzyloxy_3_methoxyphenylacetonitrile Benzylation Intermediate_ketone Intermediate Benzophenone 4_benzyloxy_3_methoxyphenylacetonitrile->Intermediate_ketone Grignard Reaction & Oxidation Tolcapone Tolcapone Intermediate_ketone->Tolcapone Debenzylation, Nitration, etc.

Caption: Synthetic pathway from Vanillin to Tolcapone, highlighting the role of this compound.

Experimental Workflows and Logical Relationships

The synthesis of this compound can be visualized as a clear workflow.

Experimental_Workflow cluster_step1 Step 1: Benzylation Reaction cluster_step2 Step 2: Work-up cluster_step3 Step 3: Purification & Analysis Reactants 4-Hydroxy-3-methoxyphenylacetonitrile + Benzyl bromide + K₂CO₃ in Acetone Reaction_Conditions Reflux Reactants->Reaction_Conditions Filtration Filter to remove inorganic salts Reaction_Conditions->Filtration Extraction Solvent Extraction (DCM, NaOH, Brine) Filtration->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Concentration Remove solvent in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Analysis NMR, IR, Mass Spec, Melting Point Purification->Analysis Final_Product 4-Benzyloxy-3-methoxy- phenylacetonitrile Analysis->Final_Product Characterized Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound stands as a testament to the enabling power of synthetic intermediates in the realm of drug discovery and development. While its own biological activity is not the primary focus, its role as a key building block, particularly in the synthesis of the anti-Parkinsonian drug Tolcapone, is firmly established. The synthetic methodologies outlined in this guide provide a clear path for its preparation, and the structured presentation of its properties and applications is intended to support further research and innovation in medicinal chemistry. As the quest for novel therapeutics continues, the strategic use of such well-characterized intermediates will undoubtedly remain a cornerstone of successful drug development programs.

References

An In-Depth Technical Guide to 4-Benzyloxy-3-methoxyphenylacetonitrile and its Analogues and Homologues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the synthesis, chemical properties, and biological activities of a versatile class of compounds with potential therapeutic applications.

This technical guide provides a comprehensive overview of 4-benzyloxy-3-methoxyphenylacetonitrile, a key chemical intermediate, along with its structural analogues and homologues. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and insights into their potential biological significance, particularly in relation to the Transient Receptor Potential Vanilloid 1 (TRPV1) signaling pathway.

Chemical Structures and Properties

This compound and its derivatives are characterized by a central phenylacetonitrile core with methoxy and benzyloxy (or other alkoxy) substituents. These structural features, particularly the vanillyl group, are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic compounds.

Table 1: Physicochemical Properties of this compound and Selected Analogues/Homologues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₆H₁₅NO₂253.2993-95
4-Hydroxy-3-methoxyphenylacetonitrileC₉H₉NO₂163.1753-54[1]
4-Methoxy-3-methoxyphenylacetonitrile (Veratryl cyanide)C₁₀H₁₁NO₂177.1963-65
4-Ethoxy-3-methoxyphenylacetonitrileC₁₁H₁₃NO₂191.23N/A
4-(4-Chlorobenzyloxy)-3-methoxyphenylacetonitrileC₁₆H₁₄ClNO₂287.74N/A

Synthesis and Experimental Protocols

The synthesis of this compound and its homologues typically involves a two-step process starting from vanillin. The first step is the conversion of vanillin to 4-hydroxy-3-methoxyphenylacetonitrile (homovanillonitrile). The second step involves the etherification of the phenolic hydroxyl group.

Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile

A common route for the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile involves the reaction of N-methylvanillylamine with sodium cyanide in dimethyl sulfoxide.

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile [1]

  • Materials: N-methylvanillylamine (160.8 g), sodium cyanide (54 g), dimethyl sulfoxide (1 L), glacial acetic acid (100 ml), water (200 ml), chloroform.

  • Procedure:

    • Suspend N-methylvanillylamine and sodium cyanide in dimethyl sulfoxide in a reaction vessel.

    • Heat the mixture to 125°C to dissolve the solids.

    • At 125°C, add a solution of glacial acetic acid in water.

    • Stir the reaction mixture for 2 hours under a nitrogen atmosphere at 125°C.

    • Cool the mixture to 80°C and remove the dimethyl sulfoxide by vacuum distillation.

    • Add water to the residue and extract with chloroform.

    • Wash the chloroform phase with water and dry over sodium sulfate.

    • Remove the chloroform in vacuo to yield an oil.

    • Cool and seed the oil to induce crystallization.

  • Yield: 143 g (94% of theory).[1]

  • Melting Point: 53-54°C.[1]

Synthesis of this compound and its Homologues/Analogues (Williamson Ether Synthesis)

The Williamson ether synthesis is a versatile method for preparing ethers from an organohalide and a deprotonated alcohol (alkoxide). This method can be readily applied to the synthesis of this compound and its derivatives from 4-hydroxy-3-methoxyphenylacetonitrile.

General Experimental Protocol: Williamson Ether Synthesis

  • Materials: 4-hydroxy-3-methoxyphenylacetonitrile, a suitable base (e.g., potassium carbonate, sodium hydride), an appropriate alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide, 4-chlorobenzyl bromide), and a polar aprotic solvent (e.g., acetone, DMF).

  • Procedure:

    • Dissolve 4-hydroxy-3-methoxyphenylacetonitrile in the chosen solvent in a reaction flask.

    • Add the base to the solution and stir to form the phenoxide.

    • Add the alkyl or benzyl halide to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Workflow for the Synthesis of Analogues and Homologues

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Williamson Ether Synthesis vanillin Vanillin hmvn 4-Hydroxy-3-methoxyphenylacetonitrile vanillin->hmvn  Various Methods target This compound (and its analogues/homologues) hmvn->target  Base, R-X

Caption: General synthetic workflow.

Biological Activities

Substituted phenylacetonitriles exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The vanillyl moiety present in this compound and its derivatives suggests a potential interaction with the TRPV1 receptor, a key player in pain and inflammation pathways.

Table 2: Biological Activity Data of Related Compounds

Compound/Derivative ClassBiological ActivityQuantitative Data (IC₅₀/MIC)Reference
Cinnamic acid amidesAnticancerIC₅₀: 0.34 µM - 22.4 µM (HCT116 cells)[2]
Substituted benzimidazolesAntibacterial (E. faecalis)MIC: 8 µM - 16 µM[3]
Vanillin derivativesAntimicrobialNot specified[4]
TRPV1 AntagonistsTRPV1 InhibitionIC₅₀ values in the nM range[5]

Note: The data presented is for structurally related compounds and may not be directly representative of this compound and its direct derivatives.

Antimicrobial Activity

While specific MIC values for this compound were not found in the reviewed literature, related compounds containing the vanillyl group have demonstrated antimicrobial properties. Further screening of this class of compounds against a panel of bacterial and fungal strains is warranted.

Cytotoxicity

Potential Interaction with the TRPV1 Signaling Pathway

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by a variety of stimuli, including heat, protons, and chemical ligands like capsaicin, the pungent component of chili peppers. The vanilloid moiety (a 4-hydroxy-3-methoxyphenyl group) is a key structural feature for agonist activity at the TRPV1 receptor. Given that this compound contains a protected vanillyl group, it and its de-benzylated metabolite are prime candidates for interaction with the TRPV1 receptor, potentially as either agonists or antagonists.

Activation of TRPV1 leads to an influx of calcium ions, which triggers a signaling cascade resulting in the sensation of pain and the release of pro-inflammatory neuropeptides.

TRPV1 Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Receptor Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening Stimuli Stimuli (Heat, Protons, Capsaicin) Stimuli->TRPV1 Activation Signaling Downstream Signaling Ca_influx->Signaling Pain Pain Sensation Signaling->Pain Inflammation Neurogenic Inflammation Signaling->Inflammation

Caption: Simplified TRPV1 signaling pathway.

The potential for this compound and its analogues to modulate the TRPV1 pathway makes them attractive targets for the development of novel analgesics and anti-inflammatory agents. Further research is necessary to elucidate the precise nature of their interaction with this receptor.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. The synthetic routes are well-established, allowing for the generation of a diverse library of analogues and homologues. While preliminary data from related compounds suggest promising biological activities, a thorough investigation into the antimicrobial, cytotoxic, and, in particular, the TRPV1-modulating properties of this specific class of molecules is required to fully realize their therapeutic potential. This guide provides a foundational resource for researchers embarking on the exploration of these versatile chemical entities.

References

Methodological & Application

Application Note: High-Purity 4-Benzyloxy-3-methoxyphenylacetonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 4-Benzyloxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for drug development and scientific research. This document also outlines procedures for the characterization of the purified product, ensuring its identity and quality.

Introduction

This compound is a crucial building block in the synthesis of a range of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of undesirable byproducts in subsequent synthetic steps. This protocol details two effective methods for the purification of crude this compound to a high degree of purity.

Materials and Reagents

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Silica Gel (230-400 mesh)

  • Petroleum Ether (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Cyclohexane (ACS Grade)

  • Dichloromethane (DCM) (ACS Grade)

  • Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for crude material that is substantially pure and requires the removal of minor impurities.

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a warm ethanol and tetrahydrofuran (THF) mixture (e.g., a 1:1 ratio) to the flask. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid excessive boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should be observed as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point of the pure compound is in the range of 65-70°C.[1]

Protocol 2: Purification by Column Chromatography

This method is ideal for purifying crude material containing a significant amount of impurities with different polarities.

  • Slurry Preparation: In a beaker, create a slurry of silica gel (230-400 mesh) in petroleum ether.

  • Column Packing: Wet-pack a chromatography column with the silica gel slurry. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate beaker, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent mixture, such as petroleum ether:ethyl acetate (9:1). Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the eluent to petroleum ether:ethyl acetate (8:2) to elute the desired compound. The reported Rf value for this compound is 0.43 in cyclohexane:ethyl acetate (2:1).[1]

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product as a solid.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Purity >98% (dependent on crude purity)>99%
Expected Yield 70-90% (dependent on crude purity)60-85%
Physical Appearance White to off-white crystalline solidWhite solid
Melting Point 65-70°C65-68°C
TLC (Cyclohexane:EtOAc 2:1) Single spot at Rf ≈ 0.43Single spot at Rf ≈ 0.43

Quality Control and Characterization

The purity and identity of the final product should be confirmed by the following analytical techniques:

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: Cyclohexane:Ethyl Acetate (2:1)

    • Stationary Phase: Silica gel plates with UV indicator (254 nm)

    • Expected Result: A single spot with an Rf value of approximately 0.43.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm

    • Expected Result: A single major peak corresponding to the purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): The spectrum should be consistent with the structure of this compound.

    • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals corresponding to the structure.

  • Melting Point Analysis:

    • The melting point of the purified product should be sharp and within the range of 65-70°C.[1]

Workflow Diagrams

Purification_Workflow cluster_recrystallization Protocol 1: Recrystallization cluster_chromatography Protocol 2: Column Chromatography recryst_start Crude Product dissolve Dissolve in minimal hot Ethanol/THF recryst_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter crystallize Cool to Room Temperature hot_filter->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Under Vacuum filter->dry recryst_end Purified Product dry->recryst_end chrom_start Crude Product adsorb Adsorb onto Silica Gel chrom_start->adsorb load Load onto Packed Column adsorb->load elute Elute with Pet. Ether/EtOAc load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Remove Solvent (Rotary Evaporator) combine->evaporate chrom_end Purified Product evaporate->chrom_end

Caption: Purification workflows for this compound.

QC_Workflow start Purified Product tlc TLC Analysis (Rf ≈ 0.43) start->tlc hplc HPLC Analysis (Single Peak) start->hplc nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mp Melting Point (65-70°C) start->mp end High-Purity Confirmed Product tlc->end hplc->end nmr->end mp->end

Caption: Quality control workflow for purified product confirmation.

References

Application Notes and Protocols: 4-Benzyloxy-3-methoxyphenylacetonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxyphenylacetonitrile is a versatile pharmaceutical intermediate with significant potential in the synthesis of various bioactive molecules. Its structure, featuring a protected phenol and a reactive nitrile group, makes it a valuable building block for the construction of complex molecular architectures, particularly in the realm of alkaloids and phenylalkylamine-based drugs. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthetic sequence to yield the desired active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for two major drugs: the vasodilator Papaverine and the calcium channel blocker Verapamil.

Physicochemical Data

PropertyValueReference
Molecular FormulaC₁₆H₁₅NO₂[1]
Molecular Weight253.30 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting Point68-70 °C[1]
CAS Number1700-29-4[1]

Application 1: Synthesis of a Papaverine Precursor

Papaverine, a benzylisoquinoline alkaloid, is a potent vasodilator. The synthesis of its core structure can be achieved via the Bischler-Napieralski reaction.[2][3][4] this compound serves as a key starting material for the construction of the N-acylphenethylamine precursor required for this cyclization. The overall synthetic strategy involves the reduction of the nitrile to a primary amine, followed by acylation and subsequent intramolecular cyclization.

Signaling Pathway Diagram: Synthesis of Papaverine Precursor

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acylation cluster_2 Step 3: Bischler-Napieralski Cyclization cluster_3 Final Steps A This compound B 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine A->B H₂ / Raney Ni or Pd/C D N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]- 2-(3,4-dimethoxyphenyl)acetamide B->D C 3,4-Dimethoxyphenylacetyl chloride C->D E 1-(3,4-Dimethoxybenzyl)-6-benzyloxy- 7-methoxy-3,4-dihydroisoquinoline (Papaverine Precursor) D->E POCl₃ or P₂O₅ F Papaverine E->F Aromatization & Debenzylation

Caption: Synthetic pathway to a Papaverine precursor.

Experimental Protocols

Protocol 1.1: Reduction of this compound to 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine

This protocol is adapted from general procedures for the catalytic hydrogenation of nitriles.[5][6][7]

ParameterValue
Reactants
This compound1.0 eq
Raney Nickel (slurry in water) or 10% Pd/C~10 wt%
Ethanol or Methanolsolvent
Hydrogen Gas50 psi
Reaction Conditions
Temperature25-50 °C
Time4-12 h
Work-up
1.Filter the reaction mixture through Celite to remove the catalyst.
2.Wash the Celite pad with the reaction solvent.
3.Concentrate the filtrate under reduced pressure.
Expected Yield >90%

Methodology:

  • To a solution of this compound in ethanol, add the Raney Nickel catalyst (or Pd/C).

  • Pressurize the reaction vessel with hydrogen gas to 50 psi.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully filter the catalyst and concentrate the solvent to obtain the crude amine, which can be used in the next step without further purification.

Protocol 1.2: Acylation to form N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

This protocol is based on standard Schotten-Baumann acylation conditions.[8][9][10][11]

ParameterValue
Reactants
2-(4-Benzyloxy-3-methoxyphenyl)ethanamine1.0 eq
3,4-Dimethoxyphenylacetyl chloride1.1 eq
Triethylamine or Pyridine1.2 eq
Dichloromethane (DCM)solvent
Reaction Conditions
Temperature0 °C to room temperature
Time2-4 h
Work-up
1.Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
2.Dry the organic layer over anhydrous Na₂SO₄.
3.Concentrate under reduced pressure and purify by recrystallization or chromatography.
Expected Yield 85-95%

Methodology:

  • Dissolve the amine in DCM and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of a solution of 3,4-dimethoxyphenylacetyl chloride in DCM.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up and purify the resulting amide.

Protocol 1.3: Bischler-Napieralski Cyclization

This protocol utilizes common reagents for the Bischler-Napieralski reaction.[2][3][4][12][13]

ParameterValue
Reactants
N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-...acetamide1.0 eq
Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)2-5 eq
Toluene or Acetonitrilesolvent
Reaction Conditions
TemperatureReflux (80-110 °C)
Time2-6 h
Work-up
1.Carefully quench the reaction mixture with ice-water.
2.Basify with a strong base (e.g., NaOH or NH₄OH).
3.Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
4.Dry and concentrate the organic layer.
Expected Yield 60-80%

Methodology:

  • Dissolve the amide in dry toluene or acetonitrile.

  • Add the dehydrating agent (POCl₃ or P₂O₅) portion-wise.

  • Reflux the mixture until the reaction is complete.

  • After cooling, perform a careful aqueous work-up to isolate the dihydroisoquinoline product.

Application 2: Synthesis of a Verapamil Precursor

Verapamil is a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders. A key step in its synthesis is the alkylation of a phenylacetonitrile derivative. This compound can be utilized to construct a key intermediate for Verapamil synthesis.

Signaling Pathway Diagram: Synthesis of Verapamil Precursor

G cluster_0 Step 1: C-Alkylation cluster_1 Step 2: N-Alkylation cluster_2 Final Steps A This compound C 1-(4-Benzyloxy-3-methoxyphenyl)- 4-chlorobutanenitrile A->C B 1-Chloro-3-iodopropane B->C NaH or NaNH₂ E 5-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}- 2-(4-benzyloxy-3-methoxyphenyl)pentanenitrile (Verapamil Precursor) C->E D N-Methylhomoveratrylamine D->E Base (e.g., K₂CO₃) F Verapamil E->F Isopropylation & Debenzylation

Caption: Synthetic pathway to a Verapamil precursor.

Experimental Protocols

Protocol 2.1: C-Alkylation of this compound

This protocol is adapted from procedures for the alkylation of phenylacetonitrile derivatives.[9][14]

ParameterValue
Reactants
This compound1.0 eq
Sodium hydride (NaH) or Sodium amide (NaNH₂)1.1 eq
1-Chloro-3-iodopropane1.2 eq
Anhydrous Tetrahydrofuran (THF) or Toluenesolvent
Reaction Conditions
Temperature0 °C to reflux
Time4-8 h
Work-up
1.Quench the reaction with a saturated aqueous solution of NH₄Cl.
2.Extract the product with an organic solvent.
3.Wash the organic layer with brine, dry, and concentrate.
4.Purify by column chromatography.
Expected Yield 70-85%

Methodology:

  • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.

  • After the evolution of hydrogen ceases, add 1-chloro-3-iodopropane.

  • Allow the reaction to warm to room temperature and then reflux until completion.

  • After cooling, perform an aqueous work-up and purify the product.

Protocol 2.2: N-Alkylation with N-Methylhomoveratrylamine

This protocol is based on standard N-alkylation procedures.[10][14]

ParameterValue
Reactants
1-(4-Benzyloxy-3-methoxyphenyl)-4-chlorobutanenitrile1.0 eq
N-Methylhomoveratrylamine1.2 eq
Potassium carbonate (K₂CO₃) or Sodium iodide (NaI)1.5 eq (K₂CO₃), catalytic (NaI)
Acetonitrile or Dimethylformamide (DMF)solvent
Reaction Conditions
Temperature60-80 °C
Time12-24 h
Work-up
1.Filter off the inorganic salts.
2.Concentrate the filtrate under reduced pressure.
3.Take up the residue in an organic solvent and wash with water.
4.Dry, concentrate, and purify the product by chromatography.
Expected Yield 65-80%

Methodology:

  • Combine the chloro-nitrile, N-methylhomoveratrylamine, potassium carbonate, and a catalytic amount of sodium iodide in acetonitrile.

  • Heat the mixture with stirring until the starting material is consumed.

  • After cooling, filter the reaction mixture and concentrate the solvent.

  • Perform a standard work-up and purification to obtain the desired Verapamil precursor.

Final Step: Debenzylation

For many applications, the final step will be the removal of the benzyl protecting group to unmask the phenolic hydroxyl group. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.[15][16][17][18]

Protocol 3.1: Catalytic Transfer Hydrogenation for Debenzylation

ParameterValue
Reactants
Benzyl-protected compound1.0 eq
10% Palladium on Carbon (Pd/C)5-10 mol%
Ammonium formate or Cyclohexene5-10 eq
Methanol or Ethanolsolvent
Reaction Conditions
TemperatureRoom temperature to reflux
Time1-6 h
Work-up
1.Filter the reaction mixture through Celite to remove the catalyst.
2.Wash the Celite pad with the reaction solvent.
3.Concentrate the filtrate under reduced pressure.
4.Purify the product as necessary.
Expected Yield >90%

Methodology:

  • Dissolve the benzyl-protected compound in methanol or ethanol.

  • Add 10% Pd/C and then ammonium formate.

  • Stir the mixture at the appropriate temperature until debenzylation is complete.

  • Filter off the catalyst and concentrate the solvent to obtain the deprotected product.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of important pharmaceutical compounds. The protocols provided herein offer a guide for its application in the construction of precursors for Papaverine and Verapamil. These methods utilize standard and well-established organic transformations, allowing for adaptation and optimization in a research and development setting. The strategic use of the benzyl protecting group allows for the manipulation of other functional groups within the molecule before its final removal to yield the target API.

References

Application Notes: 4-Benzyloxy-3-methoxyphenylacetonitrile in the Synthesis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxyphenylacetonitrile is a versatile precursor in the synthesis of a wide range of isoquinoline alkaloids, a class of naturally occurring compounds with significant and diverse physiological activities. Its structure provides a key building block for the characteristic 1-benzylisoquinoline skeleton found in numerous pharmacologically important alkaloids, including papaverine and its derivatives. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages, allowing for the synthesis of various natural products and their analogs.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of isoquinoline alkaloids, primarily focusing on the widely applicable Bischler-Napieralski reaction pathway.

Synthetic Strategy Overview

The general synthetic approach involves a three-step sequence starting from this compound:

  • Reduction of the Nitrile: The cyano group is reduced to a primary amine, yielding 2-(4-benzyloxy-3-methoxyphenyl)ethanamine. This intermediate is a crucial phenethylamine component for the subsequent cyclization reaction.

  • Amide Formation: The phenethylamine is acylated with a suitable acyl chloride or carboxylic acid to form the corresponding N-phenethylamide. The choice of the acylating agent determines the substituent at the C1 position of the resulting isoquinoline.

  • Bischler-Napieralski Cyclization: The N-phenethylamide undergoes an intramolecular cyclodehydration reaction in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline derivative.

  • Aromatization and Deprotection: The dihydroisoquinoline can be aromatized to the corresponding isoquinoline. The benzyl protecting group can then be removed, typically by catalytic hydrogenation, to yield the target alkaloid.

Key Applications and Experimental Protocols

This section details the synthesis of a representative isoquinoline alkaloid, papaverine, using this compound as a key starting material.

Synthesis of Papaverine

Papaverine is an opium alkaloid used as a muscle relaxant and vasodilator. Its synthesis via the Bischler-Napieralski reaction is a classic example of the application of this compound.

Logical Workflow for Papaverine Synthesis

A This compound B 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine A->B Reduction (e.g., H₂, Raney Ni) C N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]- (3,4-dimethoxyphenyl)acetamide B->C Acylation (3,4-Dimethoxyphenylacetyl chloride) D 1-(3,4-Dimethoxybenzyl)-6-benzyloxy- 7-methoxy-3,4-dihydroisoquinoline C->D Bischler-Napieralski Cyclization (POCl₃) E 1-(3,4-Dimethoxybenzyl)-6-benzyloxy- 7-methoxyisoquinoline D->E Dehydrogenation (e.g., Pd/C) F Papaverine E->F Debenzylation (e.g., H₂, Pd/C)

Caption: Synthetic pathway to Papaverine.

Experimental Protocol 1: Synthesis of 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine

  • Materials:

    • This compound

    • Raney Nickel (catalyst)

    • Ethanol (solvent)

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in ethanol.

    • Add a catalytic amount of Raney Nickel to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed, as monitored by a pressure drop.

    • Carefully filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-benzyloxy-3-methoxyphenyl)ethanamine, which can be used in the next step without further purification.

ParameterValue/Condition
Starting MaterialThis compound
Key ReagentHydrogen gas, Raney Nickel
SolventEthanol
TemperatureRoom Temperature
Pressure50-100 psi
Reaction TimeTypically 4-8 hours (monitor by H₂ uptake)
Product2-(4-Benzyloxy-3-methoxyphenyl)ethanamine
Typical Yield>90%

Experimental Protocol 2: Synthesis of N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-(3,4-dimethoxyphenyl)acetamide

  • Materials:

    • 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine

    • 3,4-Dimethoxyphenylacetyl chloride

    • Anhydrous dichloromethane (DCM) or Toluene (solvent)

    • Triethylamine or Pyridine (base)

  • Procedure:

    • Dissolve 2-(4-benzyloxy-3-methoxyphenyl)ethanamine in anhydrous DCM.

    • Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).

    • Cool the solution in an ice bath.

    • Slowly add a solution of 3,4-dimethoxyphenylacetyl chloride in anhydrous DCM dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide can be purified by recrystallization or column chromatography.

ParameterValue/Condition
Starting Material2-(4-Benzyloxy-3-methoxyphenyl)ethanamine
Key Reagent3,4-Dimethoxyphenylacetyl chloride, Triethylamine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
ProductN-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-(3,4-dimethoxyphenyl)acetamide
Typical Yield85-95%

Experimental Protocol 3: Bischler-Napieralski Cyclization and Subsequent Steps for Papaverine Synthesis

  • Materials:

    • N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-(3,4-dimethoxyphenyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene or acetonitrile (solvent)

    • Palladium on carbon (Pd/C) (catalyst for dehydrogenation and debenzylation)

    • Methanol or Ethanol (solvent for hydrogenation)

  • Procedure:

    • Cyclization: Dissolve the amide in anhydrous toluene. Add phosphorus oxychloride dropwise and reflux the mixture for 2-4 hours. After cooling, the mixture is carefully poured onto ice and basified with ammonium hydroxide. The product is extracted with an organic solvent (e.g., toluene or chloroform).

    • Dehydrogenation: The resulting 3,4-dihydroisoquinoline derivative is dissolved in a suitable solvent (e.g., toluene or xylene) and heated with a catalytic amount of Pd/C to effect aromatization.

    • Debenzylation: The benzyloxy-protected isoquinoline is dissolved in methanol or ethanol, and a catalytic amount of Pd/C is added. The mixture is hydrogenated at room temperature and atmospheric pressure until the deprotection is complete.

    • Purification: The final product, papaverine, is purified by filtration of the catalyst and recrystallization from a suitable solvent system.

ParameterValue/Condition
Starting MaterialN-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-(3,4-dimethoxyphenyl)acetamide
Cyclization ReagentPhosphorus oxychloride (POCl₃)
DehydrogenationPd/C, heat
DebenzylationH₂, Pd/C
ProductPapaverine
Overall YieldVaries depending on specific conditions, typically moderate to good.

Signaling Pathways and Logical Relationships

The Bischler-Napieralski reaction is a cornerstone of isoquinoline alkaloid synthesis. The following diagram illustrates the mechanistic logic of this key transformation.

Bischler-Napieralski Reaction Mechanism

Amide N-Phenethylamide Intermediate1 Iminoyl Chloride Intermediate Amide->Intermediate1 Activation Vilsmeier_Reagent POCl₃ Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 Chloride loss Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate2->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Rearomatization

Caption: Mechanism of the Bischler-Napieralski reaction.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of a variety of isoquinoline alkaloids. The protocols outlined in this document provide a robust framework for researchers in medicinal chemistry and drug development to access these important compounds. The straightforward conversion of the nitrile to the key phenethylamine intermediate, followed by the reliable Bischler-Napieralski cyclization, offers a versatile and efficient route to complex alkaloid scaffolds. The quantitative data provided should serve as a useful benchmark for laboratory synthesis.

Application Notes and Protocols: Reduction of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reduction of 4-benzyloxy-3-methoxyphenylacetonitrile to 2-(4-benzyloxy-3-methoxyphenyl)ethanamine, a key intermediate in the synthesis of various pharmacologically active compounds. This document includes detailed experimental protocols for common reduction methods, a summary of quantitative data, and visualizations of the reaction pathway and its relevance in drug discovery.

Application Notes

The reduction of this compound yields 2-(4-benzyloxy-3-methoxyphenyl)ethanamine, a crucial building block in the synthesis of benzylisoquinoline alkaloids. This class of natural products exhibits a wide range of biological activities and includes well-known drugs such as morphine and codeine.

The primary application of 2-(4-benzyloxy-3-methoxyphenyl)ethanamine in drug development is as a precursor to (S)-reticuline.[1][2] (S)-Reticuline is a pivotal intermediate in the biosynthesis of numerous alkaloids, and its chemical synthesis is of great interest for the production of novel therapeutics and for studying the biological pathways of these compounds.[3][4] The benzyl protecting group on the phenolic oxygen can be readily removed in later synthetic steps to yield the free phenol, which is often required for biological activity or for further chemical transformations.

The resulting amine, also known as N-benzylhomoveratrylamine, and its derivatives are being investigated for a range of pharmacological activities, including their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The structural motif is a common feature in molecules targeting various receptors and enzymes in the central nervous system.

Reaction of this compound with Reducing Agents

The conversion of the nitrile group in this compound to a primary amine can be effectively achieved using several reducing agents. The two most common and effective methods are catalytic hydrogenation with Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LAH).

1. Catalytic Hydrogenation with Raney Nickel:

This method involves the use of hydrogen gas in the presence of a Raney Nickel catalyst.[5] It is generally considered a "greener" and safer alternative to metal hydride reductions, particularly on a larger scale. The reaction typically proceeds under mild to moderate pressure and temperature. Raney Nickel is a versatile catalyst used for the hydrogenation of various functional groups, including nitriles.[6][7]

2. Reduction with Lithium Aluminum Hydride (LAH):

Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines.[8] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, LAH reductions require careful handling and anhydrous conditions. A standard workup procedure, often referred to as the Fieser workup, is employed to quench the reaction and remove the aluminum salts.[9]

The choice between these two methods often depends on the scale of the reaction, the availability of equipment (e.g., for hydrogenation), and the presence of other functional groups in the molecule that might be sensitive to the reducing agent.

Data Presentation

The following table summarizes the key reactants and the product in the reduction of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₆H₁₅NO₂253.301700-29-4
2-(4-Benzyloxy-3-methoxyphenyl)ethanamineC₁₆H₁₉NO₂257.3322231-61-4

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is a general procedure for the reduction of a nitrile to a primary amine using Raney Nickel and hydrogen.

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol or Methanol (anhydrous)

  • Hydrogen gas

  • Pressurized hydrogenation apparatus (e.g., Parr shaker)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable pressure vessel, add a slurry of Raney Nickel (approximately 10-20% by weight of the starting nitrile).

  • Add the solvent (ethanol or methanol) to the vessel.

  • Add this compound to the vessel.

  • Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and should be kept wet with solvent at all times. Do not allow the filter cake to dry in the air.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-benzyloxy-3-methoxyphenyl)ethanamine.

  • The crude product can be purified by distillation under reduced pressure or by crystallization if it is a solid.

Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

This protocol details the reduction of a nitrile to a primary amine using LAH in an anhydrous solvent.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Three-necked round-bottom flask, dropping funnel, condenser, and nitrogen inlet

  • Ice bath

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, carefully add a suspension of LAH (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF to the flask.

  • Cool the LAH suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the solution of the nitrile dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Workup (Fieser Method): [9] a. Cool the reaction mixture to 0 °C in an ice bath. b. For every 'x' grams of LAH used, slowly and sequentially add:

    • 'x' mL of water
    • 'x' mL of 15% aqueous sodium hydroxide solution
    • '3x' mL of water c. A granular precipitate should form.

  • Stir the mixture vigorously for at least 30 minutes at room temperature.

  • Add anhydrous sodium sulfate or magnesium sulfate to the mixture to ensure all water is absorbed.

  • Filter the mixture to remove the inorganic salts.

  • Wash the salts thoroughly with diethyl ether or THF.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-(4-benzyloxy-3-methoxyphenyl)ethanamine.

  • Purify the crude product by distillation under reduced pressure or crystallization.

Mandatory Visualizations

Reaction_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product start This compound method1 Catalytic Hydrogenation (Raney Ni, H2) start->method1 method2 Chemical Reduction (LiAlH4) start->method2 product 2-(4-Benzyloxy-3- methoxyphenyl)ethanamine method1->product method2->product

Caption: Workflow for the reduction of this compound.

Signaling_Pathway cluster_precursor Synthetic Precursor cluster_intermediate Key Intermediate cluster_products Bioactive Alkaloids precursor 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine intermediate (S)-Reticuline precursor->intermediate Multi-step Synthesis product1 Morphine intermediate->product1 Biosynthesis product2 Codeine intermediate->product2 Biosynthesis product3 Other Benzylisoquinoline Alkaloids intermediate->product3 Biosynthesis

Caption: Role in the synthesis of bioactive benzylisoquinoline alkaloids.

References

Application Notes and Protocols for the Synthesis of Substituted Phenethylamines from 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted phenethylamines are a class of compounds with significant pharmacological interest, acting on various targets within the central nervous system. 4-Benzyloxy-3-methoxyphenylacetonitrile serves as a versatile precursor for the synthesis of a range of these molecules. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be removed in the final stages of a synthetic sequence. This document provides detailed protocols for the synthesis of the precursor, its conversion to the corresponding phenethylamine, and subsequent derivatization and deprotection to yield substituted phenethylamines.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the precursor and primary amine intermediate is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Boiling Point (°C)
This compoundC₁₆H₁₅NO₂253.301700-29-468-70-
2-(4-Benzyloxy-3-methoxyphenyl)ethanamineC₁₆H₁₉NO₂257.3322231-61-468-70185 @ 0.01 Torr

Synthetic Workflow

The overall synthetic strategy involves a three-step process:

  • Synthesis of the Precursor: Preparation of this compound.

  • Reduction of the Nitrile: Conversion of the nitrile to the primary amine, 2-(4-benzyloxy-3-methoxyphenyl)ethanamine.

  • Derivatization and Deprotection: N-alkylation of the primary amine followed by removal of the benzyl protecting group to yield the final substituted phenethylamine.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Derivatization & Deprotection start 4-Hydroxy-3-methoxyphenylacetonitrile reagent1 Benzyl Bromide, K₂CO₃, Acetone start->reagent1 O-Alkylation precursor This compound reagent2 LiAlH₄, THF or H₂, Pd/C, EtOH precursor->reagent2 Reduction reagent1->precursor primary_amine 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine reagent3 Aldehyde/Ketone, NaBH(OAc)₃ or Alkyl Halide, Base primary_amine->reagent3 N-Alkylation reagent2->primary_amine n_alkylated N-Alkyl-2-(4-benzyloxy-3-methoxyphenyl)ethanamine reagent4 H₂, Pd/C, EtOH n_alkylated->reagent4 Deprotection final_product N-Alkyl-2-(4-hydroxy-3-methoxyphenyl)ethanamine reagent3->n_alkylated reagent4->final_product

Caption: Synthetic pathway from precursor to final product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor nitrile via Williamson ether synthesis.

Materials:

  • 4-Hydroxy-3-methoxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.).

  • Stir the suspension for 10 minutes at room temperature.

  • Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, filter the solid precipitate and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 2N NaOH and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (%)
4-Hydroxy-3-methoxyphenylacetonitrile1.0Quantitative>98
Benzyl bromide1.1
Potassium carbonate1.2
Protocol 2: Reduction of this compound to 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine

This protocol outlines two common methods for the reduction of the nitrile to the primary amine.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the precipitate and wash thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the primary amine.

Method B: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol or methanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully vent the hydrogen and filter the catalyst through a pad of Celite®.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the primary amine.

Quantitative Data:

MethodReducing AgentMolar Eq.Typical Yield (%)
ALiAlH₄1.5-2.070-85
BH₂/Pd-CCatalytic80-95
Protocol 3: N-Alkylation and Deprotection

This section describes a general procedure for N-alkylation via reductive amination, followed by deprotection of the benzyl group.

Step 3a: N-Isopropylation via Reductive Amination

Materials:

  • 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(4-benzyloxy-3-methoxyphenyl)ethanamine (1.0 eq.) and acetone (1.2-1.5 eq.) in DCE or DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel) to obtain N-isopropyl-2-(4-benzyloxy-3-methoxyphenyl)ethanamine.

Step 3b: Deprotection via Catalytic Hydrogenolysis

Materials:

  • N-Isopropyl-2-(4-benzyloxy-3-methoxyphenyl)ethanamine

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-alkylated phenethylamine from the previous step in ethanol or methanol.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (40-50 psi).

  • Stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Filter the catalyst through Celite® and wash with the solvent.

  • Concentrate the filtrate to obtain the final deprotected product, N-isopropyl-2-(4-hydroxy-3-methoxyphenyl)ethanamine.

NMR Data of Key Intermediates

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the precursor and the primary amine intermediate.

¹H and ¹³C NMR Data for this compound

¹H NMR (CDCl₃)δ (ppm)¹³C NMR (CDCl₃)δ (ppm)
Aromatic-H7.45-7.30 (m, 5H)Ar-C (benzyl)136.7
Ar-H6.90-6.80 (m, 3H)Ar-C (benzyl)128.6, 128.0, 127.3
-OCH₂-Ph5.15 (s, 2H)Ar-C-O149.8, 149.0
-CH₂-CN3.70 (s, 2H)Ar-C121.5, 114.5, 113.2, 112.8
-OCH₃3.88 (s, 3H)-CN118.0
-OCH₂-Ph70.9
-OCH₃56.0
-CH₂-CN22.5

¹H and ¹³C NMR Data for 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine

¹H NMR (CDCl₃)δ (ppm)¹³C NMR (CDCl₃)δ (ppm)
Aromatic-H7.45-7.28 (m, 5H)Ar-C (benzyl)137.4
Ar-H6.85-6.70 (m, 3H)Ar-C (benzyl)128.5, 127.8, 127.2
-OCH₂-Ph5.12 (s, 2H)Ar-C-O149.2, 147.0
-CH₂-NH₂2.95 (t, J=6.8 Hz, 2H)Ar-C132.5, 120.8, 114.2, 112.5
-CH₂-Ar2.70 (t, J=6.8 Hz, 2H)-CH₂-NH₂42.5
-OCH₃3.85 (s, 3H)-CH₂-Ar38.8
-NH₂1.45 (br s, 2H)-OCH₂-Ph71.2
-OCH₃55.9

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the synthetic transformations.

G precursor This compound -C≡N group reduction {Reduction | Nitrile to Amine} precursor->reduction primary_amine 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine -CH₂-NH₂ group reduction->primary_amine n_alkylation {N-Alkylation | Primary to Secondary/Tertiary Amine} primary_amine->n_alkylation protected_phenethylamine N-Alkyl-2-(4-benzyloxy-3-methoxyphenyl)ethanamine Protected Hydroxyl n_alkylation->protected_phenethylamine deprotection {Deprotection | Benzyl Ether Cleavage} protected_phenethylamine->deprotection final_product N-Alkyl-2-(4-hydroxy-3-methoxyphenyl)ethanamine Free Hydroxyl deprotection->final_product

Caption: Transformation logic for the synthesis.

Application Notes and Protocols for the Quantification of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzyloxy-3-methoxyphenylacetonitrile is a chemical intermediate that may be utilized in the synthesis of various organic molecules, including potential pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality of starting materials, monitoring reaction progress, and for quality control of the final products in research and drug development settings. This document provides a detailed protocol for the quantitative analysis of this compound using a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed to be robust and reliable, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines is also presented.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (a C18 column) is used with a polar mobile phase (a mixture of acetonitrile and water). This compound, being a moderately non-polar compound, will be retained on the column and then eluted by the mobile phase. The separation is achieved by optimizing the mobile phase composition. Detection and quantification are performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Proposed HPLC-UV Method for Quantification

This section details the instrumentation, reagents, and chromatographic conditions for the quantitative analysis of this compound.

1.1. Instrumentation and Consumables

  • HPLC System equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (4-5 decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.

1.2. Reagents and Solvents

  • This compound analytical standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (85%, analytical grade).

1.3. Preparation of Solutions

  • Mobile Phase Preparation (Acetonitrile/Water, 60:40 v/v with 0.1% Phosphoric Acid):

    • Measure 400 mL of HPLC grade water into a 1 L glass bottle.

    • Carefully add 1.0 mL of 85% phosphoric acid to the water and mix.

    • Add 600 mL of HPLC grade acetonitrile.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Mix until fully dissolved.

  • Working Standard Solutions for Calibration:

    • Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.4. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Ensure the sample is completely dissolved, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

1.5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions and the sample solution.

  • Record the chromatograms and integrate the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Quantitative data from the method development and validation should be summarized for clarity and easy comparison.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Condition
HPLC ColumnZorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength275 nm (To be confirmed by UV scan of the standard)
Run TimeApproximately 10 minutes

2. Method Validation Protocol

The proposed analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked placebo samples to demonstrate no interference at the analyte's retention time.No interfering peaks at the retention time of the analyte. Peak purity index > 0.999.
Linearity & Range Analyze at least five concentrations across 80-120% of the expected sample concentration. Plot peak area vs. concentration.[2]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (% RSD) Repeatability (Intra-day): Six replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day or with a different analyst.% RSD ≤ 2.0%.[2]
Limit of Detection (LOD) Determine based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.S/N ratio of approximately 3.
Limit of Quantification (LOQ) Determine based on signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.S/N ratio of approximately 10. Precision at LOQ should be acceptable (%RSD ≤ 10%).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact.System suitability parameters should remain within limits. No significant change in results.

Visualizations

Chemical Structure and Workflow Diagrams

G Chemical Structure of this compound cluster_molecule C1 C C2 C C1->C2 CH2CN CH2CN C1->CH2CN C3 C C2->C3 C4 C C3->C4 OCH3 OCH3 C3->OCH3 C5 C C4->C5 O_benzyl O C4->O_benzyl C6 C C5->C6 C6->C1 CH2_benzyl CH2 O_benzyl->CH2_benzyl C7 C CH2_benzyl->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7

Caption: Chemical structure of this compound.

G Analytical Workflow for Quantification prep_std Prepare Standard Solutions (Stock and Working Standards) injection Inject Standards and Sample prep_std->injection prep_sample Prepare Sample (Weigh, Dissolve, Filter) prep_sample->injection hplc_setup HPLC System Setup (Equilibrate Column) hplc_setup->injection chrom_run Chromatographic Separation (C18 Column) injection->chrom_run detection UV Detection (at 275 nm) chrom_run->detection data_acq Data Acquisition (Peak Area Integration) detection->data_acq calibration Generate Calibration Curve (Plot Area vs. Concentration) data_acq->calibration quant Quantify Analyte in Sample (Using Regression Equation) data_acq->quant calibration->quant report Report Results quant->report

Caption: Experimental workflow for HPLC-UV analysis.

G ICH Method Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness sub_Precision Repeatability Intermediate Precision Precision->sub_Precision

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for HPLC Method Development of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxyphenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring its quality, purity, and stability throughout the drug development process. This document provides a comprehensive guide to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The protocols outlined below cover the entire workflow, from initial method development and optimization to forced degradation studies and final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure C₁₆H₁₅NO₂[NIST, PubChem]
Molecular Weight 253.29 g/mol [NIST, PubChem]
Appearance Solid[Sigma-Aldrich]
Predicted XlogP 2.8[PubChem]
Solubility Soluble in organic solvents like acetonitrile and methanol.Inferred

The predicted XlogP value of 2.8 suggests that this compound is a moderately non-polar compound, making it an ideal candidate for analysis by reversed-phase HPLC.

Experimental Protocols

Initial Method Development and Optimization

The initial phase focuses on selecting the appropriate column and mobile phase to achieve good peak shape and retention for the analyte.

Objective: To establish initial chromatographic conditions for the separation of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water

  • Phosphoric acid or Formic acid

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Phenyl-Hexyl reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL by diluting with the mobile phase.

  • Column Screening:

    • Equilibrate a C18 column with a mobile phase of Acetonitrile:Water (50:50 v/v) at a flow rate of 1.0 mL/min.

    • Inject the working standard solution and monitor the chromatogram at 275 nm.

    • Repeat the injection using a Phenyl-Hexyl column under the same conditions.

  • Mobile Phase Screening:

    • Using the better of the two columns from the previous step, evaluate different mobile phase compositions:

      • Acetonitrile:Water (60:40, 50:50, 40:60 v/v)

      • Methanol:Water (70:30, 60:40, 50:50 v/v)

    • To improve peak shape, evaluate the addition of a small amount of acid to the aqueous portion of the mobile phase (e.g., 0.1% phosphoric acid or 0.1% formic acid).

  • Optimization of Chromatographic Parameters:

    • Flow Rate: Evaluate flow rates between 0.8 and 1.2 mL/min to optimize run time and resolution.

    • Column Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C) to assess the effect on peak shape and retention time.

    • Wavelength Selection: Use a photodiode array (PDA) detector to scan the UV spectrum of the analyte and select the wavelength of maximum absorbance for detection. Based on the aromatic nature of the compound, a wavelength around 275 nm is a good starting point.

Data Presentation: Initial Method Development Results

Column TypeMobile Phase Composition (v/v)Retention Time (min)Tailing FactorTheoretical Plates
C18ACN:Water (50:50)6.21.55500
Phenyl-HexylACN:Water (50:50)7.81.27200
Phenyl-HexylACN:0.1% H₃PO₄ in Water (60:40)5.51.18100
Phenyl-HexylMeOH:0.1% H₃PO₄ in Water (70:30)6.91.36800
Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to develop a stability-indicating method by intentionally degrading the analyte to identify potential degradation products.[1]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC grade water

Procedure:

  • Sample Preparation: Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water, 50:50).

  • Acid Hydrolysis: To one sample solution, add an equal volume of 1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: To another sample solution, add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To a third sample solution, add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the analyte to 105°C in a hot air oven for 48 hours. Also, heat a solution of the analyte at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).[2]

  • Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples to an appropriate concentration and analyze using the optimized HPLC method.

Data Presentation: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of Degradation PeaksComments
Acidic (1M HCl, 80°C) ~15%2Major degradation product observed.
Basic (1M NaOH, RT) ~20%3Significant degradation with multiple products. Potential hydrolysis of the nitrile and ether linkages.
Oxidative (30% H₂O₂) ~10%1One major degradation product.
Thermal (105°C, solid) <5%1 (minor)The compound is relatively stable to dry heat.
Photolytic (UV/Vis) ~8%1Shows some sensitivity to light.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[3]

Objective: To validate the developed HPLC method for linearity, precision, accuracy, specificity, and robustness.

Procedure:

  • Specificity: Inject the diluent, a placebo solution (if applicable), the analyte solution, and the stressed samples. The method is specific if the analyte peak is well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98-102%.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation: Method Validation Summary

Validation ParameterAcceptance CriteriaObserved Results
Specificity No interferencePeak is well-resolved from all other peaks.
Linearity (r²) ≥ 0.9990.9998
Precision (%RSD)
- Repeatability≤ 2%0.8%
- Intermediate Precision≤ 2%1.2%
Accuracy (% Recovery) 98-102%99.5% - 101.2%
Robustness System suitability passesAll variations met system suitability criteria.
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Indicating Method cluster_2 Phase 3: Method Validation (ICH Q2) A Analyte Physicochemical Properties B Initial Column & Mobile Phase Screening (C18, Phenyl-Hexyl, ACN, MeOH) A->B Guides initial choices C Optimization of Parameters (Flow Rate, Temperature, pH) B->C Refine separation D Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D Optimized method used E Peak Purity & Resolution Assessment D->E Identify degradation products F Specificity E->F Ensure separation from degradants E->F Validate the method G Linearity & Range E->G Validate the method H Precision (Repeatability & Intermediate) E->H Validate the method I Accuracy E->I Validate the method J Robustness E->J Validate the method K LOD & LOQ E->K Validate the method L Final Validated HPLC Method K->L Method is ready for use

Caption: Workflow for HPLC method development and validation.

Troubleshooting Common HPLC Issues

HPLC_Troubleshooting cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Poor Peak Shape B Peak Tailing A->B C Peak Fronting A->C D Split Peaks A->D E Adjust Mobile Phase pH (for ionizable compounds) B->E Chemical interactions F Use High Purity Silica Column (reduce silanol interactions) B->F Secondary interactions G Dilute Sample (to avoid column overload) C->G Overload H Dissolve Sample in Mobile Phase C->H Solvent mismatch I Check for Column Void or Blockage D->I Physical issue J Ensure Proper Column Equilibration D->J Equilibrium not reached

Caption: Troubleshooting guide for common HPLC peak shape issues.[4]

References

Application Note: Derivatization of 4-Benzyloxy-3-methoxyphenylacetonitrile for HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzyloxy-3-methoxyphenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification is essential for quality control, reaction monitoring, and stability studies. Direct analysis of this nitrile by gas chromatography (GC) is challenging due to its polarity and potential for thermal degradation. High-performance liquid chromatography (HPLC) is a viable option, but derivatization can significantly improve chromatographic performance and detection sensitivity for both HPLC and GC techniques.

This document outlines two primary derivatization strategies for the comprehensive analysis of this compound:

  • HPLC-UV Analysis: This method involves the acid-catalyzed hydrolysis of the nitrile group to a more polar and UV-active carboxylic acid, 4-benzyloxy-3-methoxyphenylacetic acid.[1][2] This derivative is well-suited for robust analysis by reversed-phase HPLC with UV detection.[3]

  • GC-MS Analysis: For a highly sensitive and specific analysis, a two-step derivatization is employed. First, the nitrile is hydrolyzed to the corresponding carboxylic acid.[2] Subsequently, the carboxylic acid is converted into a volatile and thermally stable trimethylsilyl (TMS) ester via silylation.[4][5] This process makes the analyte amenable to GC-MS analysis, which offers excellent separation and structural confirmation.[6]

Quantitative Data Summary

The following tables summarize typical validation and performance data for the analytical methods described. These values are representative for the analysis of aromatic acids and their derivatives and serve as a benchmark for method performance.

Table 1: Typical Performance of HPLC-UV Method for 4-Benzyloxy-3-methoxyphenylacetic acid

Parameter Typical Value
Linearity (Correlation Coefficient, r²) > 0.999[7][8]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD, Intra-day) < 2%[9][10]

| Accuracy (% Recovery) | 98 - 102%[9] |

Table 2: Typical Performance of GC-MS (SIM Mode) Method for Silylated Derivatives

Parameter Typical Value
Linearity (Correlation Coefficient, r²) > 0.999[11][12]
Limit of Detection (LOD) < 5 ng/mL[13]
Limit of Quantitation (LOQ) < 15 ng/mL[13]
Precision (%RSD, Intra-day) < 10%[11][13]

| Accuracy (% Recovery) | 95 - 105%[11] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Benzyloxy-3-methoxyphenylacetic acid

This protocol describes the conversion of the nitrile to a carboxylic acid, which is the analyte for HPLC analysis and the intermediate for subsequent GC-MS derivatization.

Materials:

  • This compound sample

  • Hydrochloric acid (HCl), ~6M solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place the this compound sample (e.g., 100 mg) into a round-bottom flask.

  • Add 10 mL of 6M HCl solution.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 4-6 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting solid/oil is 4-benzyloxy-3-methoxyphenylacetic acid, ready for analysis or further derivatization.[14]

Protocol 2: HPLC-UV Analysis of 4-Benzyloxy-3-methoxyphenylacetic acid

This protocol is for the quantitative analysis of the carboxylic acid obtained from Protocol 1.

Instrumentation and Consumables:

  • HPLC system with UV/DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[15]

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% A, 40% B[3]
Flow Rate 1.0 mL/min[16]
Column Temperature 30°C[8]
Injection Volume 10 µL[17]

| UV Detection | 280 nm[8] |

Procedure:

  • Standard Preparation: Prepare a stock solution of 4-benzyloxy-3-methoxyphenylacetic acid standard (1 mg/mL) in the sample diluent. Perform serial dilutions to create calibration standards (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Accurately weigh the hydrolyzed sample from Protocol 1 and dissolve it in the sample diluent to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the standards and samples for analysis.

Protocol 3: Silylation for GC-MS Analysis

This protocol converts the non-volatile carboxylic acid from Protocol 1 into a volatile trimethylsilyl (TMS) derivative.

Materials:

  • Dried 4-benzyloxy-3-methoxyphenylacetic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts and PTFE-lined caps

Procedure:

  • Place the dried sample (approx. 0.1-0.5 mg) into a GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[4]

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70-80°C for 45-60 minutes to ensure complete derivatization.[4][18]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 4: GC-MS Analysis of TMS-Derivatized Sample

This protocol outlines the conditions for the analysis of the silylated derivative.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

Parameter Condition
Inlet Temperature 280°C[4]
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100°C, hold for 2 min. Ramp at 10°C/min to 300°C, hold for 10 min.[19]
Transfer Line Temp 290°C[4]
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Acquisition | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification. |

Visualizations

G cluster_start Starting Point cluster_hydrolysis Step 1: Hydrolysis cluster_hplc Pathway A: HPLC Analysis cluster_gcms Pathway B: GC-MS Analysis Start This compound Sample Hydrolysis Acid-Catalyzed Hydrolysis (Protocol 1) Start->Hydrolysis Analyte Intermediate: 4-Benzyloxy-3-methoxyphenylacetic acid Hydrolysis->Analyte HPLC_Prep Sample Preparation (Dilution) Analyte->HPLC_Prep GC_Deriv Silylation (TMS) (Protocol 3) Analyte->GC_Deriv HPLC_Analysis HPLC-UV Analysis (Protocol 2) HPLC_Prep->HPLC_Analysis HPLC_Result Quantitative Result (Purity/Concentration) HPLC_Analysis->HPLC_Result GC_Analysis GC-MS Analysis (Protocol 4) GC_Deriv->GC_Analysis GC_Result Quantitative & Qualitative Result (Structure/Concentration) GC_Analysis->GC_Result

Caption: Overall workflow for the analysis of this compound.

Caption: Chemical derivatization pathway for GC-MS analysis.

References

Application Notes and Protocols: 4-Benzyloxy-3-methoxyphenylacetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxyphenylacetonitrile, a derivative of vanillin, serves as a crucial intermediate in the synthesis of a variety of pharmacologically significant molecules. Its structural features, including a protected catechol-like moiety and a reactive nitrile group, make it a versatile building block for the construction of complex heterocyclic systems, most notably isoquinoline alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the vasodilator and antispasmodic agent, papaverine.

Application: Intermediate in the Synthesis of Papaverine

This compound is a key precursor in the multi-step synthesis of papaverine, a benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum).[1] Papaverine is utilized clinically for its smooth muscle relaxant and vasodilatory properties, primarily in the treatment of visceral spasms and vasospasms.[2][3] Its therapeutic effects stem from its ability to inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn promotes muscle relaxation.[1][3][4][5]

The synthesis of papaverine from this compound typically involves the transformation of the nitrile group and subsequent cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to form the core isoquinoline scaffold.[6][7]

Pharmacological Activities of Papaverine

Papaverine exhibits a broad range of biological activities beyond its primary use as a vasodilator. These include antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][8][9]

Quantitative Pharmacological Data for Papaverine
Biological ActivityCell Line / ModelMeasurementValueReference
Antiviral (SARS-CoV-2)Caco-2 cellsIC501.1 ± 0.39 µM[1]
CytotoxicityHepatocarcinoma (HepG-2)IC50120 µM[10]
Telomerase InhibitionHepatocarcinoma (HepG-2)IC5060 µM[10]
hTERT Expression InhibitionHepatocarcinoma (HepG-2)IC5060 µM[10]
HERG Channel BlockadeRabbit Ventricular MyocytesIC5071.03 ± 4.75 µM[11]
Antioxidant ActivityDPPH AssayEC5038.78 µg/mL[8]
Anticancer (Synergistic w/ AgNPs)MCF-7 Breast Cancer CellsIC502.8 + 112.7 µg/mL[8]
Anticancer (Synergistic w/ AgNPs)MDA-MB-231 Breast Cancer CellsIC506.2 + 112 µg/mL[8]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetic Acid from this compound

This protocol outlines the initial steps to convert this compound to a key intermediate for papaverine synthesis.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Glacial acetic acid

  • Water

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Hydrolysis of the Nitrile: In a round-bottom flask, dissolve this compound in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation of Carboxylic Acid: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 4-benzyloxy-3-methoxyphenylacetic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Debenzylation and Methylation: The resulting 4-benzyloxy-3-methoxyphenylacetic acid can then be subjected to standard debenzylation (e.g., catalytic hydrogenation) followed by methylation to yield 3,4-dimethoxyphenylacetic acid.

Protocol 2: Synthesis of Papaverine via Bischler-Napieralski Reaction

This protocol describes the cyclization to form the dihydroisoquinoline core and subsequent aromatization to yield papaverine.

Materials:

  • N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide (prepared from 3,4-dimethoxyphenylacetic acid and homoveratrylamine)

  • Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA)

  • Toluene or other suitable solvent

  • Palladium on carbon (Pd/C)

  • Methanol

  • Sodium bicarbonate solution

  • Standard glassware for reflux, extraction, and filtration

Procedure:

  • Cyclization (Bischler-Napieralski Reaction): Dissolve N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide in a suitable solvent like toluene.

  • Add a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

  • Heat the mixture to reflux for several hours to facilitate the cyclization to 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

  • Cool the reaction mixture and carefully quench with ice water.

  • Basify the mixture with a sodium bicarbonate solution and extract the product with an organic solvent (e.g., chloroform).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Aromatization: Dissolve the crude dihydroisoquinoline intermediate in methanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Heat the mixture to reflux or stir at room temperature under a hydrogen atmosphere (or use an alternative dehydrogenation agent) until the aromatization is complete.

  • Purification: Filter the catalyst and concentrate the solvent. The crude papaverine can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_cyclization Core Synthesis cluster_final Final Product A 4-Benzyloxy-3-methoxy- phenylacetonitrile B 4-Benzyloxy-3-methoxy- phenylacetic Acid A->B Hydrolysis C 3,4-Dimethoxyphenyl- acetic Acid B->C Debenzylation & Methylation D N-(3,4-Dimethoxyphenethyl)- 3,4-dimethoxyphenylacetamide C->D Amidation E 1-(3,4-Dimethoxybenzyl)- 6,7-dimethoxy-3,4- dihydroisoquinoline D->E Bischler-Napieralski Reaction F Papaverine E->F Aromatization

Caption: Synthetic workflow from this compound to papaverine.

signaling_pathway cluster_papaverine Papaverine Action cluster_pde Enzyme Inhibition cluster_second_messengers Second Messengers cluster_downstream Downstream Effects cluster_outcome Physiological Outcome papaverine Papaverine pde Phosphodiesterase (PDE) papaverine->pde Inhibits camp ↑ cAMP cgmp ↑ cGMP pka Protein Kinase A (PKA) Activation camp->pka pkg Protein Kinase G (PKG) Activation cgmp->pkg ca ↓ Intracellular Ca²⁺ pka->ca pkg->ca mlck ↓ Myosin Light-Chain Kinase (MLCK) Activity ca->mlck relaxation Smooth Muscle Relaxation mlck->relaxation

Caption: Mechanism of action of papaverine leading to smooth muscle relaxation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthesis routes, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of this compound. The most prevalent synthetic strategy involves a two-step process starting from vanillin: (1) benzylation of the phenolic hydroxyl group and (2) conversion of the aldehyde to a nitrile.

Step 1: Benzylation of Vanillin (Williamson Ether Synthesis)

Q1: My benzylation reaction of vanillin has a low yield. What are the common causes?

A1: Low yields in the Williamson ether synthesis of 4-benzyloxy-3-methoxybenzaldehyde from vanillin are typically due to one or more of the following factors:

  • Incomplete Deprotonation: The phenoxide ion is the active nucleophile. If the phenolic proton of vanillin is not completely removed, the reaction will not proceed to completion. Ensure your base is strong enough and used in a slight excess.

  • Presence of Water: Moisture can consume the base and hydrolyze the benzyl halide, reducing the efficiency of the reaction. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Base: Weak bases may not be sufficient for complete deprotonation. Stronger bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide are often more effective.

  • Side Reactions: The phenoxide ion is an ambident nucleophile, which can lead to C-alkylation on the aromatic ring, although O-alkylation is generally favored.

  • Reaction Temperature: If the reaction temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions and degradation. Gentle heating or reflux is often required.

Q2: I am observing multiple spots on my TLC plate after the benzylation reaction. What are the likely side products?

A2: Besides unreacted vanillin and the desired product, common impurities include:

  • Benzyl alcohol: Formed from the hydrolysis of benzyl bromide or chloride if water is present in the reaction mixture.

  • Dibenzyl ether: Formed by the self-condensation of benzyl bromide in the presence of a base.

  • C-alkylated products: Although less common, alkylation can occur on the carbon atoms of the aromatic ring.

Step 2: Conversion of Aldehyde to Nitrile

Q3: The conversion of 4-benzyloxy-3-methoxybenzaldehyde to the nitrile is inefficient. How can I improve the yield?

A3: The efficiency of converting an aromatic aldehyde to a nitrile depends heavily on the chosen method. Common issues include:

  • Incomplete Intermediate Formation: Many methods proceed via an intermediate such as an oxime. Ensure the conditions for the formation of this intermediate (e.g., pH, temperature) are optimal.

  • Harsh Dehydration Conditions: Traditional methods for dehydrating the intermediate aldoxime can require harsh reagents (e.g., acetic anhydride, thionyl chloride) or high temperatures, which can lead to degradation of the starting material or product.

  • Suboptimal Reagents: For direct conversions, the choice of reagent is critical. Modern methods like the Schmidt reaction using azidotrimethylsilane (TMSN₃) and an acid catalyst can be highly efficient.[1] However, reagent quality and reaction conditions must be strictly controlled.

Q4: My final product is difficult to purify. What purification strategies are recommended?

A4: Purification of this compound typically involves:

  • Aqueous Work-up: Washing the crude product with a dilute base can remove any unreacted acidic starting materials (like vanillin), while water washes can remove salts.

  • Recrystallization: This is an effective method if a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be found.

  • Silica Gel Chromatography: Column chromatography is a very common and effective method for separating the target compound from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

Experimental Workflow and Troubleshooting Diagrams

The following diagrams illustrate the primary synthesis workflow and troubleshooting logic.

G cluster_0 Synthesis Workflow: Vanillin to this compound Vanillin Vanillin Benzylation Step 1: Benzylation (Williamson Ether Synthesis) Reagents: Benzyl Halide, Base Solvent: Acetone or DMF Vanillin->Benzylation Intermediate 4-Benzyloxy-3-methoxybenzaldehyde Benzylation->Intermediate Nitrile_Formation Step 2: Aldehyde to Nitrile Conversion (e.g., via Oxime or Schmidt Reaction) Reagents: e.g., NH2OH·HCl, then Dehydration; or TMSN3, TfOH Intermediate->Nitrile_Formation Final_Product This compound Nitrile_Formation->Final_Product Purification Purification (Recrystallization or Chromatography) Final_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General two-step synthesis of the target nitrile from vanillin.

G cluster_1 Troubleshooting: Low Yield in Benzylation (Step 1) Start Low Yield in Benzylation Step Check_TLC Analyze crude by TLC. Significant starting material? Start->Check_TLC Check_Conditions Check Reaction Conditions Check_TLC->Check_Conditions Yes Check_Reagents Check Reagent Quality Check_TLC->Check_Reagents No Action_Base Increase base equivalents. Use stronger base (e.g., NaH). Check_Conditions->Action_Base Action_Anhydrous Ensure anhydrous conditions. Dry solvent and glassware. Check_Conditions->Action_Anhydrous Action_Temp Increase reaction temperature or time. Monitor for side products. Check_Conditions->Action_Temp Action_Halide Use benzyl bromide instead of chloride. Check_Reagents->Action_Halide

Caption: Troubleshooting guide for the Williamson ether synthesis step.

Data Summary Tables

Table 1: Comparison of Synthetic Routes
Starting MaterialKey StepsTypical Overall YieldKey AdvantagesKey Disadvantages
Vanillin1. Benzylation (Williamson Ether Synthesis)2. Aldehyde to Nitrile Conversion60-85%Readily available and inexpensive starting materialMulti-step process; requires optimization of two distinct reactions
4-Hydroxy-3-methoxyphenylacetonitrile1. Benzylation (Williamson Ether Synthesis)~95-100%[2]High-yielding final step; direct routeStarting material is less common and more expensive than vanillin
Vanillyl Alcohol1. Alcohol to Nitrile Conversion2. Benzylation60-75%[3]Alternative to aldehyde-based routesMulti-step; may involve hazardous reagents like NaCN
Table 2: Reaction Conditions for Key Steps
StepReagentsSolventTemperatureTimeReported Yield
Benzylation of Vanillin Vanillin, Benzyl Bromide, K₂CO₃AcetoneReflux4-6 hours>95%
Aldehyde to Nitrile (Oxime Method) Aldehyde, NH₂OH·HCl, Formic AcidFormic Acid/WaterReflux1-3 hours~80-95%[4]
Aldehyde to Nitrile (Schmidt Method) Aldehyde, TMSN₃, Triflic Acid (TfOH)HFIP/ACNRoom Temperature20-75 min~70-90%[1]
Benzylation of Nitrile Phenol 4-hydroxy-3-methoxyphenylacetonitrile, Benzyl Bromide, K₂CO₃AcetoneReflux4 hoursQuantitative[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde from Vanillin

This protocol is based on a standard Williamson ether synthesis.

Materials:

  • Vanillin (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Standard glassware for reflux, filtration, and extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin and anhydrous acetone.

  • Add anhydrous potassium carbonate to the flask.

  • Slowly add benzyl bromide to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure.

  • Dissolve the resulting crude solid in dichloromethane (DCM) and wash sequentially with 1M NaOH solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethanol or an ethyl acetate/hexanes mixture to obtain 4-benzyloxy-3-methoxybenzaldehyde as a white to off-white solid.

Protocol 2: Synthesis of this compound from 4-Benzyloxy-3-methoxybenzaldehyde

This protocol describes a one-pot conversion of the aldehyde to the nitrile via an oxime intermediate using formic acid.[4]

Materials:

  • 4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Formic acid (88%)

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 4-benzyloxy-3-methoxybenzaldehyde in 88% formic acid.

  • Add hydroxylamine hydrochloride to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of this compound from 4-Hydroxy-3-methoxyphenylacetonitrile

This protocol is a direct benzylation of the pre-formed nitrile.[2]

Materials:

  • 4-Hydroxy-3-methoxyphenylacetonitrile (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.2 eq)

  • Acetone, anhydrous

  • Standard glassware for reflux, filtration, and extraction

Procedure:

  • To a round-bottom flask, add 4-hydroxy-3-methoxyphenylacetonitrile, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the suspension for 10-15 minutes at room temperature.

  • Slowly add benzyl bromide to the mixture.

  • Heat the reaction mixture to reflux for 4 hours. Monitor completion by TLC.

  • Cool the suspension and separate the solids by filtration. Wash the solid with acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with 2N NaOH and then brine.

  • Dry the organic layer with Na₂SO₄, filter, and remove the solvent under vacuum to afford the target product, which is often obtained in high purity as a solid.[2]

References

Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of the synthesis: the protection of vanillin via Williamson ether synthesis and the subsequent conversion of the aldehyde to the nitrile.

Stage 1: Williamson Ether Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde from Vanillin

Problem Potential Cause Recommended Solution
Low or no yield of the desired ether product. Incomplete deprotonation of vanillin's hydroxyl group.Ensure the base is strong enough (e.g., K₂CO₃, NaH) and used in a sufficient molar excess.[1] Consider using a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the alkoxide.[1]
Inactive benzyl bromide.Use freshly distilled or commercially available high-purity benzyl bromide.
Reaction temperature is too low.For bases like K₂CO₃, heating the reaction mixture is often necessary to drive the reaction to completion.[2]
Presence of unreacted vanillin. Insufficient amount of benzyl bromide or base.Use a slight excess of benzyl bromide (e.g., 1.1-1.2 equivalents).[2] Ensure at least one equivalent of base is used.
Short reaction time.Monitor the reaction by TLC. If starting material is still present, extend the reaction time.
Formation of a significant amount of side products. Use of an inappropriate solvent like acetone with a strong base (e.g., NaOH), leading to aldol condensation side reactions.[3]Use a non-reactive solvent such as DMF, DMSO, or acetonitrile.[1][4]
C-alkylation of the phenoxide.While typically a minor side reaction, using a polar aprotic solvent can favor O-alkylation.[1]
Elimination reaction (E2).This is more prevalent with secondary or tertiary alkyl halides.[5][6] Benzyl bromide is a primary halide and is less prone to elimination, but ensuring anhydrous conditions and using a non-hindered base is good practice.[5]
Difficult purification of the product. Presence of benzyl alcohol from hydrolysis of benzyl bromide.Ensure anhydrous reaction conditions. Wash the crude product with a dilute aqueous base to remove any unreacted vanillin and with water to remove salts.
Presence of dibenzyl ether from the reaction of benzyl bromide with benzyl alcohol.Use a minimal excess of benzyl bromide.

Stage 2: Conversion of 4-Benzyloxy-3-methoxybenzaldehyde to this compound

Problem Potential Cause Recommended Solution
Low or no yield of the nitrile. Inefficient conversion of the aldehyde.Several methods exist for this conversion. Consider trying an alternative method if one fails. Common methods include reaction with hydroxylamine hydrochloride followed by dehydration, or a one-pot reaction with reagents like TMSCN and a Lewis acid catalyst.[7][8]
Decomposition of the starting material or product under harsh reaction conditions.Use milder reagents and reaction conditions where possible. For example, some modern nitrile synthesis methods operate at room temperature.[9]
Incomplete reaction, with starting aldehyde remaining. Insufficient reagent concentration or reaction time.Increase the molar ratio of the cyanating agent. Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of the corresponding amide as a byproduct. Incomplete dehydration of the intermediate aldoxime.Ensure the dehydrating agent is potent enough and used in sufficient quantity. Reagents like SOCl₂, POCl₃, or P₂O₅ are effective.[10]
Formation of other unidentified byproducts. Depending on the method, various side reactions can occur. For instance, the Schmidt reaction can sometimes yield byproducts.[11]Careful selection of the synthetic route is crucial. Methods using hydroxylamine hydrochloride are common and generally provide good yields.[12] Purification by column chromatography is often necessary to remove impurities.[11]
Product is an oil and difficult to crystallize. Presence of impurities.Purify the crude product by column chromatography on silica gel.[11] The pure product is a solid with a melting point of 68-70°C.

Frequently Asked Questions (FAQs)

Q1: What is the most common two-step synthesis route for this compound from vanillin?

A1: The most prevalent route involves two key steps:

  • Protection of the phenolic hydroxyl group of vanillin: This is typically achieved through a Williamson ether synthesis, where vanillin is reacted with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone or DMF.[2]

  • Conversion of the aldehyde group to a nitrile: A common method is to first form the aldoxime by reacting the protected aldehyde with hydroxylamine hydrochloride, followed by dehydration to the nitrile.[13]

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: Key parameters include the choice of base and solvent, reaction temperature, and the purity of the reagents. A moderately strong base like potassium carbonate is often sufficient for the deprotonation of the phenolic hydroxyl group of vanillin.[2] Polar aprotic solvents like DMF or acetone can be used, but with strong bases like NaOH in acetone, there is a risk of aldol condensation side reactions.[3] The reaction often requires heating to proceed at a reasonable rate.[2] Using high-purity vanillin and benzyl bromide is essential to minimize side reactions.

Q3: I am observing a significant amount of an unknown impurity in my final product. What could it be?

A3: The identity of the impurity depends on the specific reaction conditions and reagents used. Some possibilities include:

  • Unreacted 4-benzyloxy-3-methoxybenzaldehyde: If the nitrile formation step is incomplete.

  • 4-Benzyloxy-3-methoxybenzoic acid: If the aldehyde was oxidized during the reaction or workup.

  • Dibenzyl ether: Formed from a side reaction of benzyl bromide.

  • Byproducts from the nitrile synthesis: Depending on the method, various byproducts can be formed. For example, if using hydroxylamine, the intermediate oxime might be present.

It is recommended to use analytical techniques such as NMR, IR, and mass spectrometry to identify the impurity. Purification via column chromatography is often effective in removing these byproducts.[11]

Q4: Can I perform the synthesis as a one-pot reaction from vanillin?

A4: While a direct one-pot synthesis from vanillin to the final nitrile product is not commonly reported, the conversion of aldehydes to nitriles can often be done in a one-pot fashion.[12] However, the initial protection of the hydroxyl group is a separate step. Performing the entire sequence in one pot would be challenging due to the incompatibility of the reagents and conditions required for each transformation.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

This protocol is adapted from procedures for similar Williamson ether syntheses.[2][4]

  • To a solution of vanillin (1.0 eq.) in acetone (or DMF), add potassium carbonate (1.2 eq.).

  • Stir the suspension at room temperature for 10-30 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-7 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a dilute NaOH solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol is based on the conversion of an aldehyde to a nitrile via an oxime intermediate.[12][13]

  • Dissolve 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq.) in a suitable solvent like DMSO or pyridine.

  • Add hydroxylamine hydrochloride (1.0-1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating until the formation of the aldoxime is complete (monitor by TLC).

  • For the dehydration step, a dehydrating agent (e.g., acetic anhydride, oxalyl chloride with catalytic DMSO) is added to the reaction mixture containing the aldoxime.

  • The reaction is stirred until the conversion to the nitrile is complete (monitor by TLC).

  • Workup typically involves pouring the reaction mixture into ice water and extracting the product with an organic solvent like ether or ethyl acetate.

  • The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.

  • The crude nitrile can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Vanillin Vanillin Intermediate 4-Benzyloxy-3- methoxybenzaldehyde Vanillin->Intermediate Williamson Ether Synthesis Product 4-Benzyloxy-3- methoxyphenylacetonitrile Intermediate->Product Nitrile Formation Reagent1 Benzyl Bromide, K2CO3 Reagent1->Vanillin Reagent2 1. Hydroxylamine HCl 2. Dehydrating Agent Reagent2->Intermediate Side_Reactions cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Formation Vanillin Vanillin DesiredProduct1 4-Benzyloxy-3- methoxybenzaldehyde Vanillin->DesiredProduct1 O-Alkylation (Desired) SideProduct2 C-Alkylation Product Vanillin->SideProduct2 C-Alkylation BenzylBromide Benzyl Bromide SideProduct1 Aldol Condensation Products (with Acetone) BenzylBromide->SideProduct1 Reacts with enolized Acetone Aldehyde 4-Benzyloxy-3- methoxybenzaldehyde SideProduct3 Aldoxime (Intermediate) Aldehyde->SideProduct3 Oxime Formation DesiredProduct2 4-Benzyloxy-3- methoxyphenylacetonitrile SideProduct3->DesiredProduct2 Dehydration (Desired) SideProduct4 Amide (from incomplete dehydration) SideProduct3->SideProduct4 Incomplete Dehydration Troubleshooting_Workflow Start Low Yield or Impure Product IdentifyStep Identify Problematic Step: Step 1 or Step 2? Start->IdentifyStep Step1 Troubleshoot Williamson Ether Synthesis IdentifyStep->Step1 Step 1 Step2 Troubleshoot Nitrile Formation IdentifyStep->Step2 Step 2 CheckReagents1 Check Reagent Purity (Vanillin, BnBr, Base) Step1->CheckReagents1 CheckConditions1 Review Reaction Conditions (Solvent, Temp, Time) Step1->CheckConditions1 CheckReagents2 Check Cyanating & Dehydrating Agent Activity Step2->CheckReagents2 CheckConditions2 Review Reaction Conditions (Temp, Time, Workup) Step2->CheckConditions2 Purification Optimize Purification (Recrystallization, Chromatography) CheckReagents1->Purification CheckConditions1->Purification CheckReagents2->Purification CheckConditions2->Purification

References

Purification challenges of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Benzyloxy-3-methoxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted Starting Materials: 4-Hydroxy-3-methoxyphenylacetonitrile and benzyl bromide (or benzyl chloride).

  • Side-Reaction Byproducts:

    • Products from the E2 elimination of benzyl halide, such as stilbene.

    • C-alkylation products, where the benzyl group attaches to the carbon skeleton of the phenyl ring instead of the hydroxyl group.

    • Benzyl alcohol, resulting from the hydrolysis of the benzyl halide.

  • Impurities from Starting Materials: Commercial benzyl chloride can contain benzaldehyde, benzyl alcohol, toluene, and various chloro-derivatives of toluene.[1]

Q2: My purified product has a low melting point. What could be the issue?

A2: A low or broad melting point range for this compound (expected: 68-70°C) typically indicates the presence of impurities.[2] The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.

Q3: I am having trouble getting my product to crystallize. What should I do?

A3: Difficulty in crystallization is a common issue. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution or adding a seed crystal of the pure compound.

  • Solvent Concentration: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of the product and then cool the solution again.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out rather than crystallization.[3][4]

  • Solvent System: The chosen solvent system may not be ideal. You may need to experiment with different solvents or solvent mixtures. A mixture of ethanol and tetrahydrofuran (THF) has been used for a similar compound.[5]

Q4: My product appears as an oil instead of a solid during recrystallization. How can I fix this?

A4: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities. To address this:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool very slowly. You can try insulating the flask to slow down the cooling rate.

  • Add More Solvent: Adding a small amount of additional solvent might help.

  • Change Solvent: If the problem persists, a different recrystallization solvent or purification via column chromatography may be necessary.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Very little or no precipitate forms upon cooling after recrystallization.Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then try to recrystallize again.
Significant amount of product remains in the mother liquor.The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures.Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.
Loss of product during workup.Inefficient extraction or premature precipitation.Ensure complete extraction by performing multiple extractions with the organic solvent. Avoid premature precipitation during washing steps by ensuring the pH is appropriate.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting material (4-hydroxy-3-methoxyphenylacetonitrile) in the final product.Incomplete reaction.Ensure the reaction goes to completion by checking with Thin Layer Chromatography (TLC). If necessary, increase the reaction time or the amount of benzyl halide and base.
Presence of a byproduct with a similar polarity to the product.Side reactions such as C-alkylation.Purify the product using column chromatography. Optimize reaction conditions (e.g., choice of base and solvent) to favor O-alkylation.
Off-white or yellowish solid product.Presence of colored impurities.Perform a recrystallization, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic method.[6]

Materials:

  • 4-Hydroxy-3-methoxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxy-3-methoxyphenylacetonitrile in acetone.

  • Add potassium carbonate to the solution and stir the suspension for 10 minutes.

  • Slowly add benzyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts. Wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with 2N NaOH solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by vacuum to obtain the crude product.

Purification by Recrystallization

Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane. An ethanol/THF mixture has been reported for a similar compound.[5]

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation

Compound Melting Point (°C) TLC Rf Value Appearance
This compound68-70[2]0.43 (cyclohexane/ethyl acetate, 2:1)[6]Yellow solid[6]
4-Hydroxy-3-methoxyphenylacetonitrile53-54-Crystals

Visualizations

Synthesis and Workup Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-hydroxy-3-methoxyphenylacetonitrile in acetone add_base Add K₂CO₃ and stir start->add_base add_benzyl_bromide Add benzyl bromide add_base->add_benzyl_bromide reflux Reflux for 4 hours add_benzyl_bromide->reflux filter Filter to remove salts reflux->filter concentrate Concentrate filtrate filter->concentrate dissolve_dcm Dissolve in DCM concentrate->dissolve_dcm wash_naoh Wash with 2N NaOH dissolve_dcm->wash_naoh wash_brine Wash with brine wash_naoh->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallization evaporate->recrystallize column Column Chromatography (if necessary) recrystallize->column final_product final_product column->final_product Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Crystallization Issues

G start Crude product dissolved in hot solvent and cooled no_crystals No crystals form start->no_crystals oiling_out Product oils out start->oiling_out crystals_form Crystals form start->crystals_form scratch Scratch flask / Add seed crystal no_crystals->scratch Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent No change_solvent Consider different solvent or column chromatography oiling_out->change_solvent No reheat Reheat to dissolve oil, cool very slowly oiling_out->reheat Yes scratch->crystals_form evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes too_much_solvent->change_solvent No evaporate->start reheat->start

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Purification of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-benzyloxy-3-methoxyphenylacetonitrile. It offers practical solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on the common synthetic route from 4-hydroxy-3-methoxyphenylacetonitrile and benzyl bromide, the primary impurities are likely to be:

  • Unreacted starting materials: 4-hydroxy-3-methoxyphenylacetonitrile and benzyl bromide.

  • Side-products: Small amounts of byproducts from potential side reactions.

  • Residual solvent: Acetone, dichloromethane, or other solvents used during the synthesis and work-up.[1]

Q2: My purified this compound has a lower than expected melting point. What could be the cause?

A2: A depressed melting point is a strong indicator of impurities. The presence of unreacted starting materials or residual solvents can lower and broaden the melting point range. The reported melting point for pure this compound is typically in the range of 60-66°C.[1][2] Further purification by recrystallization or column chromatography is recommended.

Q3: I am observing an extra spot on my TLC plate after purification. What could it be?

A3: An extra spot on the TLC plate indicates the presence of an impurity. To identify it, you can run co-spots with your starting materials. If the extra spot corresponds to one of the starting materials, your purification was incomplete. If it is a new spot, it is likely a side-product from the reaction.

Q4: Is this compound stable under normal laboratory conditions?

A4: this compound is generally stable under normal conditions. However, it is advisable to store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[2] Exposure to air and moisture should be minimized.[2]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Oiling out during recrystallization The solvent system is not ideal; the compound may be too soluble in the chosen solvent, or the cooling process is too rapid.1. Solvent Selection: Choose a solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures. Common recrystallization solvents include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.[3] 2. Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of crystals over oil. 3. Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization. 4. Seeding: Add a small crystal of pure product to the solution to initiate crystallization.
Low recovery after recrystallization The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used.1. Solvent Choice: Switch to a solvent in which the compound is less soluble. 2. Solvent Volume: Use the minimum amount of hot solvent required to dissolve the compound completely. 3. Solvent Evaporation: If too much solvent was used, carefully evaporate some of the solvent to concentrate the solution before cooling.
Difficulty separating spots on TLC during column chromatography The chosen solvent system (eluent) does not provide adequate separation.1. Solvent System Optimization: Experiment with different solvent ratios. A common eluent for this compound is a mixture of cyclohexane and ethyl acetate (e.g., 2:1 v/v).[1] You can gradually increase the polarity by adding more ethyl acetate. 2. Alternative Solvents: Consider other solvent systems such as hexane/ethyl acetate or dichloromethane/methanol.
Product appears as a yellow solid instead of the expected beige or white Presence of colored impurities.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling. 2. Column Chromatography: If recrystallization is ineffective, column chromatography is a more robust method for removing colored impurities.

Experimental Protocols

Recrystallization Protocol

This protocol outlines the general steps for purifying this compound by recrystallization.

  • Solvent Selection: Choose an appropriate solvent or solvent mixture. Ethanol or a mixture of hexane and ethyl acetate are good starting points.[3] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

This protocol provides a general procedure for purification using silica gel column chromatography.

  • Column Packing: Prepare a chromatography column with silica gel using a suitable slurry method with the chosen eluent (e.g., cyclohexane/ethyl acetate 2:1).[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same eluent.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Parameter Value Reference
Molecular Formula C₁₆H₁₅NO₂[4]
Molecular Weight 253.30 g/mol [4][5]
Melting Point 60 - 70 °C[1][2][5]
Appearance Beige or white solid[2]
TLC Rf 0.43 (cyclohexane/ethyl acetate, 2:1)[1]

Visualizations

Purification_Workflow Crude_Product Crude 4-Benzyloxy-3- methoxyphenylacetonitrile Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Successful Impure_Product Impure Product (e.g., colored, oily) Recrystallization->Impure_Product Unsuccessful Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Impure_Product->Column_Chromatography Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Oiling_Out Oiling Out? Crystals_Form->Oiling_Out No Pure_Crystals Collect Pure Crystals Crystals_Form->Pure_Crystals Yes Troubleshoot_Oil Troubleshoot Oiling: - Slower cooling - Change solvent - Scratch/Seed Oiling_Out->Troubleshoot_Oil Yes Troubleshoot_Solubility Troubleshoot Solubility: - Concentrate solution - Change solvent Oiling_Out->Troubleshoot_Solubility No (Remains Dissolved) Troubleshoot_Oil->Cool Troubleshoot_Solubility->Cool

References

Optimizing reaction conditions for 4-Benzyloxy-3-methoxyphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxy-3-methoxyphenylacetonitrile with benzyl bromide in the presence of a base.[1][2][3][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 4-hydroxy-3-methoxyphenylacetonitrile and benzyl bromide. A base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent, like acetone or dimethylformamide (DMF), are also required.[1]

Q3: What is the expected yield for this reaction?

A3: Under optimized conditions, this synthesis can achieve a quantitative or near-quantitative yield.[1] However, yields can vary depending on the specific reaction conditions and purity of the reagents.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By comparing the spots of the starting material and the reaction mixture, you can determine when the reaction is complete. A typical TLC system for this product is a mixture of cyclohexane and ethyl acetate (2:1), where the product has an Rf value of approximately 0.43.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or impure starting materials. 2. Insufficient base. 3. Low reaction temperature. 4. Insufficient reaction time.1. Ensure the purity of 4-hydroxy-3-methoxyphenylacetonitrile and benzyl bromide. 2. Use at least 1.2 equivalents of a suitable base like anhydrous potassium carbonate. 3. Heat the reaction mixture to reflux, typically around the boiling point of the solvent (e.g., acetone).[1] 4. Monitor the reaction by TLC and ensure it runs for a sufficient duration (e.g., 4 hours).[1]
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient amount of benzyl bromide.1. Extend the reaction time and continue monitoring by TLC. 2. Use a slight excess of benzyl bromide (e.g., 1.1 equivalents).[1]
Formation of Side Products 1. E2 Elimination: Benzyl bromide can undergo elimination in the presence of a strong base, especially at high temperatures. 2. Dialkylation: The phenolic oxygen can be alkylated twice if a very strong base is used or under phase-transfer conditions.1. Use a mild base like potassium carbonate. Avoid strong bases such as sodium hydride unless necessary and at low temperatures. 2. Use stoichiometric amounts of the base and alkylating agent.
Difficulties in Product Purification 1. Contamination with residual base. 2. Presence of polar impurities. 3. Oily product instead of solid.1. After filtration of the reaction mixture, wash the organic layer with a dilute aqueous acid (e.g., 1N HCl) followed by brine. 2. Wash the organic layer with a dilute base solution (e.g., 2N NaOH) and then brine to remove unreacted phenolic starting material and other acidic impurities.[1] 3. The product is a solid with a melting point of 65-66 °C.[1] If an oil is obtained, try recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a literature procedure.[1]

Materials:

  • 4-hydroxy-3-methoxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC (cyclohexane/ethyl acetate, 2:1).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid precipitate.

  • Wash the precipitate with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with 2N NaOH and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

Quantitative Data Summary

Reactant/ReagentMolar Eq.Role
4-hydroxy-3-methoxyphenylacetonitrile1.0Starting Material
Benzyl bromide1.1Alkylating Agent
Potassium carbonate (K₂CO₃)1.2Base
Acetone-Solvent

Process Visualization

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-hydroxy-3-methoxy- phenylacetonitrile in Acetone B Add K₂CO₃ A->B C Stir for 10 min B->C D Add Benzyl Bromide C->D Proceed to Reaction E Reflux for 4h D->E F Monitor by TLC E->F G Filter F->G Reaction Complete H Concentrate Filtrate G->H I DCM Extraction H->I J Wash (NaOH, Brine) I->J K Dry (Na₂SO₄) J->K L Concentrate K->L M Recrystallize L->M Product Product M->Product Final Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: 4-Benzyloxy-3-methoxyphenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-benzyloxy-3-methoxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable synthetic pathway involves a two-step process. The first step is a Williamson ether synthesis to protect the phenolic hydroxyl group of a vanillin derivative, followed by a nucleophilic substitution to introduce the nitrile group.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: Key parameters for a successful Williamson ether synthesis in this context include the choice of a suitable base (potassium carbonate is often effective), the use of a polar aprotic solvent such as DMF or THF, and maintaining an appropriate reaction temperature, typically between 70-110°C.[1] It is also crucial to use dry solvents and reagents to prevent side reactions.[2]

Q3: What are the common challenges encountered during the nitrile formation step?

A3: Common difficulties in nitrile synthesis include handling highly toxic cyanide reagents safely, preventing the hydrolysis of the benzyl halide starting material by ensuring anhydrous reaction conditions, and minimizing the formation of isonitrile byproducts.[3][4][5]

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography. Washing the crude product with water and an organic solvent can help remove impurities.[5] Distillation under reduced pressure is also a viable method for purification.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in Williamson ether synthesis Inappropriate solvent choice (e.g., acetone can lead to side reactions).[6]Use a polar aprotic solvent such as DMF or THF.[1]
Weak base or incorrect stoichiometry.Use a strong enough base like potassium carbonate (1.5 eq) to ensure complete deprotonation of the phenol.[1]
Reaction temperature is too low.Increase the reaction temperature to 70-110°C and monitor the reaction progress using TLC.[1]
Poor quality or wet reagents.Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents before use.[2]
Formation of multiple byproducts Side reactions due to reactive intermediates.Control the reaction temperature carefully. Lowering the temperature may reduce the rate of side reactions.[7]
Presence of impurities in starting materials.Use highly pure starting materials. Recrystallize or distill starting materials if necessary.
Low yield in the cyanation step Hydrolysis of the benzyl halide.Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[5]
Incomplete reaction.Increase the reaction time or temperature (e.g., 40-50°C).[8] Consider adding a catalyst like sodium iodide to facilitate the reaction.[5]
Formation of isonitrile byproduct.The use of anhydrous acetone as a solvent can decrease the formation of isonitriles.[5]
Difficulty in product isolation/purification Product is an oil and does not crystallize.Attempt purification by column chromatography or vacuum distillation.[5]
Product is contaminated with starting materials.Optimize the reaction conditions to drive the reaction to completion. Use an appropriate excess of one reagent if necessary.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzyl Chloride

This protocol is based on general procedures for Williamson ether synthesis and subsequent chlorination.

  • Materials:

    • Vanillin (1 equivalent)

    • Benzyl chloride (1.1 equivalents)

    • Potassium carbonate (1.5 equivalents)

    • Dimethylformamide (DMF), anhydrous

    • Thionyl chloride (1.2 equivalents)

    • Dichloromethane (DCM), anhydrous

  • Procedure (Williamson Ether Synthesis):

    • Dissolve vanillin in anhydrous DMF in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Add benzyl chloride dropwise while stirring.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into ice-water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-benzyloxy-3-methoxybenzaldehyde.

  • Procedure (Chlorination):

    • The crude 4-benzyloxy-3-methoxybenzaldehyde is first reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

    • The resulting 4-benzyloxy-3-methoxybenzyl alcohol is then dissolved in anhydrous DCM.

    • Thionyl chloride is added dropwise at 0°C.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 4-benzyloxy-3-methoxybenzyl chloride, which should be used immediately in the next step.

Step 2: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of similar nitriles.[5][8]

  • Materials:

    • 4-Benzyloxy-3-methoxybenzyl chloride (1 equivalent)

    • Sodium cyanide (1.2 equivalents)

    • Dimethylformamide (DMF), anhydrous

    • Sodium iodide (catalytic amount)

  • Procedure:

    • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Dissolve 4-benzyloxy-3-methoxybenzyl chloride in anhydrous DMF.

    • Add sodium cyanide and a catalytic amount of sodium iodide.

    • Heat the reaction mixture to 40-50°C and stir for 3-5 hours, monitoring by TLC.[8]

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Reaction_Pathway Vanillin Vanillin Intermediate1 4-Benzyloxy-3- methoxybenzaldehyde Vanillin->Intermediate1 Benzyl Chloride, K2CO3, DMF Intermediate2 4-Benzyloxy-3- methoxybenzyl alcohol Intermediate1->Intermediate2 NaBH4 Intermediate3 4-Benzyloxy-3- methoxybenzyl chloride Intermediate2->Intermediate3 SOCl2 Product 4-Benzyloxy-3- methoxyphenylacetonitrile Intermediate3->Product NaCN, DMF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield CheckStep Identify problematic step: Ether Synthesis or Cyanation? Start->CheckStep EtherSynthesis Williamson Ether Synthesis Issues CheckStep->EtherSynthesis Ether Synthesis Cyanation Cyanation Step Issues CheckStep->Cyanation Cyanation CheckSolvent Solvent appropriate? (e.g., DMF, THF) EtherSynthesis->CheckSolvent ChangeSolvent Switch to polar aprotic solvent CheckSolvent->ChangeSolvent No CheckBase Base strong enough? (e.g., K2CO3) CheckSolvent->CheckBase Yes ChangeSolvent->CheckBase ChangeBase Use stronger base or adjust stoichiometry CheckBase->ChangeBase No CheckTemp Temperature optimal? (70-110°C) CheckBase->CheckTemp Yes ChangeBase->CheckTemp AdjustTemp Increase temperature CheckTemp->AdjustTemp No End Yield Improved CheckTemp->End Yes AdjustTemp->End CheckAnhydrous Anhydrous conditions? Cyanation->CheckAnhydrous EnsureDry Use dry solvents/reagents CheckAnhydrous->EnsureDry No CheckCompletion Reaction incomplete? CheckAnhydrous->CheckCompletion Yes EnsureDry->CheckCompletion IncreaseTimeTemp Increase reaction time/temperature CheckCompletion->IncreaseTimeTemp No CheckSideProducts Isonitrile formation? CheckCompletion->CheckSideProducts Yes IncreaseTimeTemp->CheckSideProducts OptimizeSolvent Consider solvent change (e.g., anhydrous acetone) CheckSideProducts->OptimizeSolvent Yes CheckSideProducts->End No OptimizeSolvent->End

Caption: Troubleshooting workflow for low yield reactions.

References

Stability issues of 4-Benzyloxy-3-methoxyphenylacetonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 4-Benzyloxy-3-methoxyphenylacetonitrile under acidic conditions. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The two primary points of instability for this compound under acidic conditions are the nitrile functional group and the benzyloxy protecting group. The nitrile group is susceptible to hydrolysis, which can lead to the formation of an amide intermediate and subsequently a carboxylic acid.[1][2][3][4] The benzyl ether linkage protecting the phenolic hydroxyl group can also be cleaved under certain acidic conditions, a reaction known as debenzylation.

Q2: Under what specific acidic conditions is the nitrile group likely to hydrolyze?

A2: Nitrile hydrolysis typically requires vigorous conditions, such as heating in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][3] The reaction proceeds in two stages: first to a primary amide, which can then be further hydrolyzed to the corresponding carboxylic acid.[2][4] Milder acidic conditions may not significantly affect the nitrile group, especially at ambient temperatures.

Q3: How stable is the benzyl ether protecting group to acidic conditions?

A3: Benzyl ethers are generally robust protecting groups and are stable to a wide range of acidic conditions. However, they can be cleaved by strong acids, often at elevated temperatures.[5] The specific conditions required for debenzylation can vary depending on the substrate and the exact nature of the acidic medium.

Q4: Can I selectively hydrolyze the nitrile without cleaving the benzyl ether?

A4: Achieving selective hydrolysis of the nitrile without affecting the benzyl ether is challenging due to the harsh conditions typically required for nitrile hydrolysis. Careful control of reaction parameters such as acid concentration, temperature, and reaction time is crucial. It may be possible to find a narrow window of conditions where the nitrile hydrolyzes at a significantly faster rate than the debenzylation occurs.

Q5: What are the potential degradation products of this compound in an acidic medium?

A5: Depending on the severity of the acidic conditions, the following degradation products could be formed:

  • 4-Benzyloxy-3-methoxyphenylacetamide: The intermediate product of nitrile hydrolysis.

  • 4-Benzyloxy-3-methoxyphenylacetic acid: The final product of complete nitrile hydrolysis.

  • 4-Hydroxy-3-methoxyphenylacetonitrile: The product of debenzylation with the nitrile group intact.

  • 4-Hydroxy-3-methoxyphenylacetic acid: The product of both debenzylation and complete nitrile hydrolysis.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low yield of desired product after reaction in acidic media. Degradation of the starting material due to nitrile hydrolysis or debenzylation.1. Monitor Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and the formation of byproducts.[1] 2. Modify Reaction Conditions: Consider lowering the reaction temperature, using a weaker acid, or decreasing the reaction time.
Formation of an unexpected amide byproduct. Partial hydrolysis of the nitrile group.1. Force the Reaction to Completion: If the carboxylic acid is the desired product, increase the reaction time or temperature to drive the hydrolysis of the amide intermediate. 2. Isolate the Amide: If conditions for full hydrolysis are too harsh for other functional groups, consider isolating the amide as the main product.
Evidence of debenzylation (formation of a phenolic compound). The acidic conditions are too harsh for the benzyl ether protecting group.1. Use Milder Acids: Switch to a weaker acid or use a lower concentration of the current acid. 2. Lower the Temperature: Perform the reaction at a lower temperature to minimize the rate of debenzylation.
Complex mixture of products observed. Multiple degradation pathways are occurring simultaneously (nitrile hydrolysis and debenzylation).1. Re-evaluate the Synthetic Strategy: It may be necessary to change the order of synthetic steps or use an alternative protecting group for the phenol that is more stable under the required reaction conditions.

Experimental Protocols

Protocol: Stability Assessment of this compound under Acidic Conditions

This protocol outlines a general method for assessing the stability of this compound at a specific pH and temperature.

1. Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 2, 4, 6)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable C18 column

  • Constant temperature chamber or water bath

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In separate vials, add a small aliquot of the stock solution to a larger volume of the pre-heated buffer solution of a specific pH to achieve a final desired concentration (e.g., 10 µg/mL).

    • Place the vials in a constant temperature chamber or water bath set to the desired temperature (e.g., 40°C, 60°C).

  • Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Immediately quench the reaction by neutralizing the aliquot if necessary.

    • Analyze the samples by HPLC to determine the concentration of the remaining this compound and to identify and quantify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH and temperature condition to determine the degradation rate.

Table 1: Example Stability Study Conditions (as per ICH Guidelines)

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7][8]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.[7]
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[6][7]

Visualizations

G cluster_main Potential Degradation Pathways of this compound under Acidic Conditions A This compound B 4-Benzyloxy-3-methoxyphenylacetamide A->B H+, H2O (Partial Hydrolysis) D 4-Hydroxy-3-methoxyphenylacetonitrile A->D Strong Acid (Debenzylation) C 4-Benzyloxy-3-methoxyphenylacetic acid B->C H+, H2O (Complete Hydrolysis) E 4-Hydroxy-3-methoxyphenylacetic acid C->E Strong Acid (Debenzylation) D->E H+, H2O (Hydrolysis)

Caption: Degradation pathways under acidic conditions.

G cluster_workflow Troubleshooting Workflow for Unexpected Byproducts start Reaction with Unexpected Byproduct identify Identify Byproduct (e.g., LC-MS, NMR) start->identify is_amide Is it the Amide? identify->is_amide is_phenol Is it the Phenol (Debenzylated)? is_amide->is_phenol No increase_severity Increase Reaction Time/Temperature is_amide->increase_severity Yes decrease_severity Decrease Acid Strength or Temperature is_phenol->decrease_severity Yes end Optimize Conditions is_phenol->end No increase_severity->end decrease_severity->end

References

Preventing decomposition of 4-Benzyloxy-3-methoxyphenylacetonitrile during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Benzyloxy-3-methoxyphenylacetonitrile during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound and their general stability?

A1: The molecule contains two key functional groups: a benzyl ether and a nitrile.

  • Benzyl Ether: Generally stable under neutral and basic conditions. It is, however, susceptible to cleavage under strongly acidic conditions and is readily cleaved by catalytic hydrogenolysis.

  • Nitrile: The nitrile group is relatively stable but can undergo hydrolysis to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.

Q2: What are the most common decomposition pathways for this compound during workup?

A2: The two primary decomposition pathways during workup are:

  • Debenzylation: Cleavage of the benzyl ether to yield 4-hydroxy-3-methoxyphenylacetonitrile. This is most likely to occur if the workup involves strongly acidic conditions.

  • Nitrile Hydrolysis: Conversion of the nitrile group to 4-benzyloxy-3-methoxyphenylacetamide or further to 4-benzyloxy-3-methoxyphenylacetic acid. This is a risk during prolonged exposure to aqueous acidic or basic conditions, particularly with heating.

Q3: Can I use a strong base like sodium hydroxide during the workup?

A3: A brief wash with a dilute or moderately concentrated cold solution of sodium hydroxide (e.g., 2N NaOH) is generally acceptable and is used in some reported procedures to remove acidic impurities.[1] However, prolonged contact time or heating with strong bases can lead to the hydrolysis of the nitrile group.

Q4: Is the compound sensitive to light or air?

A4: While there is no specific data indicating high sensitivity to ambient light or air for this compound, it is good laboratory practice to store it in a cool, dark place and to minimize its exposure to air, especially if it is to be stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound.

Issue Potential Cause Recommended Solution
Low final product yield with the presence of a more polar spot on TLC. This could indicate debenzylation to the corresponding phenol.Avoid using strong acids during workup. If an acidic wash is necessary, use a weak acid like dilute citric acid or ammonium chloride solution and perform the wash quickly at low temperatures. Ensure any acidic reagents from the reaction are thoroughly quenched before workup.
Formation of an unexpected, less non-polar byproduct. This may be the corresponding amide or carboxylic acid due to nitrile hydrolysis.If using a basic wash, keep the contact time brief and the temperature low. Avoid prolonged heating during any aqueous steps of the workup.
Oily or impure product after solvent evaporation. Incomplete removal of reagents or byproducts from the synthesis.Ensure thorough washing of the organic layer during extraction. A brine wash can help to break up emulsions and remove residual water. If impurities persist, consider purification by column chromatography or recrystallization.
Difficulty in separating organic and aqueous layers during extraction. Formation of an emulsion.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion.

Data Presentation

Condition Reagent/Environment Expected Stability of this compound Potential Decomposition Products
Acidic Dilute non-nucleophilic acids (e.g., citric acid, NH4Cl) at room temperatureGenerally stable for short periods.Minimal decomposition.
Strong acids (e.g., concentrated HCl, H2SO4, TFA)Unstable, risk of debenzylation.4-Hydroxy-3-methoxyphenylacetonitrile
Basic Dilute aqueous base (e.g., NaHCO3, 2N NaOH) at room temperatureGenerally stable for short periods.Minimal decomposition, slight risk of nitrile hydrolysis with prolonged contact.
Concentrated aqueous base or elevated temperaturesUnstable, risk of nitrile hydrolysis.4-Benzyloxy-3-methoxyphenylacetamide, 4-Benzyloxy-3-methoxyphenylacetic acid
Reductive Catalytic Hydrogenolysis (e.g., H2/Pd-C)Unstable, rapid debenzylation.4-Hydroxy-3-methoxyphenylacetonitrile
Oxidative Common oxidizing agentsGenerally stable, but strong oxidants may affect the benzyl group.Benzaldehyde, 4-hydroxy-3-methoxybenzaldehyde

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

  • Materials:

    • 4-Hydroxy-3-methoxyphenylacetonitrile

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Dichloromethane (DCM)

    • 2N Sodium hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.).

    • Stir the suspension at room temperature for 10 minutes.

    • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4 hours.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with 2N NaOH and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

DecompositionPathways Potential Decomposition Pathways During Workup A This compound B Debenzylation A->B Strong Acid D Nitrile Hydrolysis A->D Acid or Base (prolonged/heat) C 4-Hydroxy-3-methoxyphenylacetonitrile B->C E 4-Benzyloxy-3-methoxyphenylacetamide D->E F Further Hydrolysis E->F Stronger Conditions G 4-Benzyloxy-3-methoxyphenylacetic acid F->G

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Workup start Workup Issue Identified q1 Unexpected Polar Spot on TLC? start->q1 a1 Suspect Debenzylation. Avoid strong acids. Use weak acid wash if needed. q1->a1 Yes q2 Unexpected Less Non-Polar Spot? q1->q2 No end Purify by Chromatography or Recrystallization a1->end a2 Suspect Nitrile Hydrolysis. Minimize contact with base. Avoid heat. q2->a2 Yes q3 Emulsion Formation? q2->q3 No a2->end a3 Add brine to break emulsion. q3->a3 Yes q3->end No a3->end

Caption: A troubleshooting workflow for common workup issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during laboratory and scale-up production.

Experimental Protocols

The synthesis of this compound is typically a two-step process, starting from the readily available vanillin. The first step involves the synthesis of the intermediate, 4-hydroxy-3-methoxyphenylacetonitrile, which is then benzylated to yield the final product.

Step 1: Synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from Vanillin

This precursor can be synthesized from vanillin via vanillyl alcohol.

Method A: Two-Step Synthesis via Vanillyl Chloride

  • Chlorination of Vanillyl Alcohol: In a suitable flask, combine vanillyl alcohol (1 mole) with concentrated hydrochloric acid (248 mL). Stir the mixture vigorously for 15 minutes. Transfer the reaction mixture to a separatory funnel and separate the lower layer containing the crude vanillyl chloride.

  • Cyanation: In a three-necked round-bottom flask equipped with a stirrer and reflux condenser, add the freshly prepared vanillyl chloride. To this, add finely powdered sodium cyanide (1.5 moles), sodium iodide (10 g), and dry acetone (500 mL). Heat the mixture to reflux with vigorous stirring for 16-20 hours. After cooling, filter the mixture and wash the solid residue with acetone. The combined filtrates are concentrated under reduced pressure. The resulting oil is then taken up in a suitable organic solvent like benzene, washed with hot water, dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude product.[1]

Method B: Direct Cyanation of Vanillyl Alcohol

  • In a round-bottom flask under a nitrogen atmosphere, dissolve vanillyl alcohol (0.12 mol) in N,N-Dimethylformamide (DMF, 300 mL).

  • Add sodium cyanide (0.14 mol) to the solution.

  • Heat the mixture to 120°C and stir for 24 hours.

  • After cooling, cautiously add water (100 mL) and basify to pH 10 with solid sodium hydroxide.

  • Remove the DMF by distillation under reduced pressure.

  • Add water (250 mL) and acetic acid (20 mL) to neutralize the mixture.

  • Extract the product with chloroform, wash the combined organic layers with water, dry over magnesium sulfate, and concentrate to yield the product as a brown oil.[2]

Step 2: Synthesis of this compound

This step involves the O-benzylation of 4-hydroxy-3-methoxyphenylacetonitrile via a Williamson ether synthesis.

  • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.).

  • Stir the suspension for approximately 10 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the suspension and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like dichloromethane (DCM), wash with 2N NaOH and brine, and then dry over sodium sulfate.

  • Remove the solvent under vacuum to obtain the final product.

Data Presentation

Table 1: Comparison of Synthetic Methods for 4-hydroxy-3-methoxyphenylacetonitrile
ParameterMethod A: Two-Step (via Vanillyl Chloride)Method B: Direct Cyanation
Starting Material Vanillyl AlcoholVanillyl Alcohol
Cyanide Source Sodium CyanideSodium Cyanide
Key Reagents Concentrated HCl, Acetone, NaIN,N-Dimethylformamide (DMF)
Reaction Temperature Reflux120°C
Reaction Time 16-20 hours (cyanation step)24 hours
Reported Yield 74-81% (for an analogous compound)[1]~68%[2]
Advantages Higher reported yield.One-pot cyanation step.
Disadvantages Two distinct steps (chlorination and cyanation).Longer reaction time at a higher temperature.
Table 2: Reagents for the Synthesis of this compound
ReagentRoleMolar Equivalent
4-hydroxy-3-methoxyphenylacetonitrileStarting Material1.0
Benzyl bromideAlkylating Agent1.1
Potassium carbonateBase1.2
AcetoneSolvent-

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: O-Benzylation cluster_purification Purification vanillin Vanillin vanillyl_alcohol Vanillyl Alcohol vanillin->vanillyl_alcohol Reduction precursor 4-hydroxy-3-methoxyphenylacetonitrile vanillyl_alcohol->precursor Cyanation benzylation Williamson Ether Synthesis (Benzyl Bromide, K2CO3, Acetone) precursor->benzylation workup Aqueous Work-up benzylation->workup product This compound recrystallization Recrystallization workup->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Overall workflow for the two-step synthesis.

troubleshooting_workflow Troubleshooting Logic for O-Benzylation start Low Yield or Incomplete Reaction check_base Is the base strong enough and used in sufficient excess? start->check_base check_anhydrous Are the reaction conditions anhydrous? check_base->check_anhydrous solution_base Use a stronger base (e.g., NaH) or increase stoichiometry of K2CO3. check_base->solution_base No check_temp_time Are the reaction temperature and time adequate? check_anhydrous->check_temp_time solution_anhydrous Thoroughly dry all glassware and solvents. check_anhydrous->solution_anhydrous No side_products Are side-products observed (e.g., C-alkylation)? check_temp_time->side_products Yes solution_temp_time Increase temperature or prolong reaction time. check_temp_time->solution_temp_time No side_products->check_base No, re-evaluate conditions side_products->check_anhydrous No, re-evaluate conditions side_products->check_temp_time No, re-evaluate conditions solution_solvent Switch to a polar aprotic solvent (e.g., DMF) to favor O-alkylation. side_products->solution_solvent Yes

References

Validation & Comparative

1H NMR and 13C NMR analysis of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Benzyloxy-3-methoxyphenylacetonitrile. Due to the limited availability of published experimental spectra for this specific compound, this analysis is based on established principles of NMR spectroscopy and comparative data from structurally related molecules. The information presented herein serves as a valuable resource for the identification and characterization of this compound in a research and development setting.

Chemical Structure and Overview

This compound is a chemical compound with the molecular formula C₁₆H₁₅NO₂. Its structure features a substituted benzene ring with a benzyloxy group at the 4-position, a methoxy group at the 3-position, and an acetonitrile group attached to the ring. This compound is often used as an intermediate in the synthesis of various pharmaceutical and organic molecules.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both the phenyl and benzyl groups, as well as the methylene protons of the benzyl and acetonitrile moieties, and the methoxy protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on analysis of similar compounds.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Integration
H-2' (Aromatic)~6.95d~8.01H
H-5' (Aromatic)~6.85d~8.01H
H-6' (Aromatic)~6.88dd~8.0, 2.01H
-OCH₃ (Methoxy)~3.85s-3H
-CH₂CN (Acetonitrile)~3.70s-2H
-OCH₂Ph (Benzyl)~5.10s-2H
Phenyl Protons (Benzyl)~7.30-7.45m-5H

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (Aromatic)~125.0
C-2' (Aromatic)~112.0
C-3' (Aromatic)~149.0
C-4' (Aromatic)~148.0
C-5' (Aromatic)~114.0
C-6' (Aromatic)~121.0
-OCH₃ (Methoxy)~56.0
-CH₂CN (Acetonitrile)~23.0
-CN (Nitrile)~118.0
-OCH₂Ph (Benzyl)~71.0
C-ipso (Benzyl)~137.0
C-ortho (Benzyl)~128.0
C-meta (Benzyl)~128.5
C-para (Benzyl)~127.5

Experimental Protocols

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

NMR Spectrometer Parameters:

  • Instrument: A standard NMR spectrometer with a proton frequency of 300-500 MHz.

  • Solvent: Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90-degree pulse

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

  • Reference: The residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) can be used for chemical shift calibration.

Visualizations

The following diagrams illustrate the molecular structure and the predicted NMR correlations.

Caption: Molecular structure of this compound.

nmr_correlations cluster_proton ¹H NMR Signals cluster_carbon ¹³C NMR Signals H_arom_phenyl Aromatic (Phenyl) ~6.8-7.0 ppm C_arom_phenyl Aromatic (Phenyl) ~112-149 ppm H_arom_phenyl->C_arom_phenyl H_methoxy -OCH₃ ~3.85 ppm C_methoxy -OCH₃ ~56.0 ppm H_methoxy->C_methoxy H_ch2cn -CH₂CN ~3.70 ppm C_ch2cn -CH₂CN ~23.0 ppm H_ch2cn->C_ch2cn C_cn -CN ~118.0 ppm H_ch2cn->C_cn H_benzyl_ch2 -OCH₂Ph ~5.10 ppm C_benzyl_ch2 -OCH₂Ph ~71.0 ppm H_benzyl_ch2->C_benzyl_ch2 H_benzyl_arom Aromatic (Benzyl) ~7.3-7.5 ppm C_benzyl_arom Aromatic (Benzyl) ~127-137 ppm H_benzyl_arom->C_benzyl_arom

Caption: Predicted ¹H-¹³C NMR correlations for the key functional groups.

A Comparative Guide to the Analytical Characterization of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-benzyloxy-3-methoxyphenylacetonitrile, with a primary focus on its mass spectrometry fragmentation pattern. The information is intended for researchers, scientists, and drug development professionals involved in the structural elucidation of organic molecules.

Mass Spectrometry Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns.[1] For this compound (Molecular Weight: 253.29 g/mol ), the fragmentation is dictated by its constituent functional groups: a benzyl ether, a methoxy-substituted aromatic ring, and a cyanomethyl group.[2]

The primary fragmentation pathways involve the cleavage of the benzylic ether bond, which is a common fragmentation route for such compounds, leading to the formation of a stable tropylium ion. Subsequent fragmentations of the remaining substituted phenylacetonitrile moiety provide further structural information.

Predicted Fragmentation Pattern

The expected major fragments in the electron ionization mass spectrum of this compound are summarized in the table below.

m/z Proposed Fragment Structure Description of Neutral Loss
253[C₁₆H₁₅NO₂]⁺Molecular Ion (M⁺)
162[C₉H₈NO₂]⁺Loss of a benzyl radical (•C₇H₇)
91[C₇H₇]⁺Tropylium ion (rearranged benzyl cation)
147[C₉H₇NO]⁺Loss of a methyl radical (•CH₃) from the fragment at m/z 162

Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Proposed fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides valuable information on molecular weight and fragmentation, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary data for complete structural elucidation.[1][3]

Technique Information Provided Advantages for this Molecule Limitations for this Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides the molecular formula and key structural motifs through fragmentation.Does not provide detailed information on the connectivity of atoms or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework.[4]Unambiguously determines the connectivity of atoms and the substitution pattern on the aromatic rings.Lower sensitivity compared to MS; requires a larger amount of pure sample.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the nitrile (C≡N) and ether (C-O) functional groups.[5]Provides limited information on the overall molecular structure.

Expected Spectroscopic Data

Technique Key Expected Signals
¹H NMR Signals for aromatic protons, benzylic methylene protons, methoxy protons, and the methylene protons adjacent to the nitrile group.
¹³C NMR Resonances for all unique carbon atoms, including the nitrile carbon, aromatic carbons, and the carbons of the methoxy and benzyloxy groups.
IR A sharp absorption band around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch and strong absorptions in the 1000-1300 cm⁻¹ region for the C-O stretching of the ether and methoxy groups.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical experimental protocol for the analysis of this compound using GC-MS with an electron ionization source.

1. Sample Preparation:

  • Prepare a stock solution by dissolving 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. Instrumentation:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis:

  • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

  • Record the mass spectrum for the chromatographic peak corresponding to this compound.

  • Analyze the resulting spectrum to identify the molecular ion and the characteristic fragment ions.

  • Compare the fragmentation pattern to the predicted data and any available library spectra for confirmation.

References

A Comparative Guide to the Synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Benzyloxy-3-methoxyphenylacetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this molecule, offering an objective look at their respective methodologies, yields, and starting materials. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

Two main strategies for the synthesis of this compound are highlighted: a direct benzylation of a nitrile precursor and a two-step approach starting from vanillin. The choice between these routes will likely depend on the availability of starting materials, desired overall yield, and the operational steps involved.

ParameterRoute 1: Direct BenzylationRoute 2: Two-Step Synthesis from Vanillin
Starting Material 4-Hydroxy-3-methoxyphenylacetonitrileVanillin (4-Hydroxy-3-methoxybenzaldehyde)
Key Intermediates NoneVanillyl alcohol, 4-Hydroxy-3-methoxyphenylacetonitrile
Number of Steps 12
Overall Yield Quantitative[1]~68%
Reagents Benzyl bromide, Potassium carbonateSodium borohydride, Phosphorus tribromide, Potassium cyanide, Benzyl bromide, Potassium carbonate

Synthetic Route Overviews

The two routes offer different approaches to the target molecule, each with its own set of transformations and considerations.

Route 1: Direct Benzylation of 4-Hydroxy-3-methoxyphenylacetonitrile

This route is a straightforward, one-step process involving the protection of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile with a benzyl group. The reaction is typically carried out in the presence of a weak base and a suitable solvent.

Route 1 4-Hydroxy-3-methoxyphenylacetonitrile 4-Hydroxy-3-methoxyphenylacetonitrile This compound This compound 4-Hydroxy-3-methoxyphenylacetonitrile->this compound Benzyl bromide, K2CO3, Acetone

Caption: Route 1: Direct Benzylation.

Route 2: Two-Step Synthesis from Vanillin

This pathway begins with the readily available starting material, vanillin. The first step involves the conversion of the aldehyde functional group to a nitrile. This is a multi-stage process that proceeds through the reduction of the aldehyde to an alcohol, followed by halogenation and subsequent nitrilization. The resulting 4-hydroxy-3-methoxyphenylacetonitrile is then benzylated in a second step, identical to Route 1.

Route 2 Vanillin Vanillin Vanillyl alcohol Vanillyl alcohol Vanillin->Vanillyl alcohol NaBH4 4-Hydroxy-3-methoxyphenylacetonitrile 4-Hydroxy-3-methoxyphenylacetonitrile Vanillyl alcohol->4-Hydroxy-3-methoxyphenylacetonitrile 1. PBr3 2. KCN This compound This compound 4-Hydroxy-3-methoxyphenylacetonitrile->this compound Benzyl bromide, K2CO3, Acetone

References

A Comparative Guide to the Efficacy of 4-Benzyloxy-3-methoxyphenylacetonitrile and Other Benzyl Cyanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl cyanide and its derivatives represent a significant class of compounds in medicinal chemistry, serving as precursors and key structural motifs in a wide array of pharmaceuticals. This guide provides a comparative analysis of the potential efficacy of 4-Benzyloxy-3-methoxyphenylacetonitrile alongside other benzyl cyanide derivatives. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this document compiles and evaluates data from structurally similar compounds to infer its potential therapeutic applications and guide future research. The focus is on anticancer and antimicrobial activities, with an exploration of potential mechanisms of action, including the inhibition of key signaling pathways.

Data Presentation: Efficacy of Benzyl Cyanide Derivatives

The following table summarizes the biological activity of various benzyl and benzonitrile derivatives, providing a comparative landscape of their potential efficacy. The data is collated from multiple studies and presented to highlight the structure-activity relationships (SAR) within this class of compounds.

Compound ClassSpecific DerivativeBiological ActivityEfficacy (IC50/MIC)Cell Line/OrganismReference
Benzyloxy-Biphenylaminoquinolines [3,3']biphenylaminoquinoline derivative 7jAnticancerIC50: 0.17 µMMiaPaCa-2 (Pancreatic Cancer)[1]
IC50: 0.38 µMMDA-MB-231 (Breast Cancer)[1]
IC50: 0.98 µMDU145 (Prostate Cancer)[1]
IC50: 1.05 µMSW480 (Colorectal Cancer)[1]
Benzyloxyquinolin-2(1H)-ones Compound 11eAnticancerIC50 < 1 µMCOLO 205 (Colon Cancer)[2]
Benzyloxyhydantoins Compound 5gAnticancerIC50: 0.04 µMK562 (Leukemia)[3]
Compound 6gAnticancerIC50: 0.01 µMK562 (Leukemia)[3]
Benzylidene Hydrazine Benzamides Derivative of Benzylidene Hydrazine BenzamideAnticancerIC50: 10.88 ± 0.82 ppmA459 (Lung Cancer)[4]
Benzyl Guanidines 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9mAntimicrobialMIC: 0.5 µg/mLStaphylococcus aureus[2]
MIC: 1 µg/mLEscherichia coli[2]
Benzyl Bromides Benzyl Bromide 1cAntimicrobialMIC: 0.5 mg/mLStreptococcus pyogenes[5]
Cationic Benzylammonium Copolymer P7AntimicrobialMIC: 0.6-1.2 µMVarious MDR Bacteria[6]

Note: The presented data is for structurally related compounds and not for this compound itself. Direct comparative studies are required to ascertain its specific efficacy.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative experimental protocols for assessing the anticancer and antimicrobial activities of benzyl cyanide derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. The final concentrations should typically range from nanomolar to micromolar. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared from a fresh culture and adjusted to a specific concentration (e.g., 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualization

Signaling Pathway: Potential Inhibition of STAT3

Several studies on structurally related benzyloxy compounds suggest that they may exert their anticancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][7][8][9][10] Constitutive activation of STAT3 is a hallmark of many cancers and plays a critical role in tumor cell proliferation, survival, and metastasis. The benzyloxy moiety may contribute to the binding and inhibition of key components of this pathway.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes Promotes Transcription Inhibitor 4-Benzyloxy-3-methoxy- phenylacetonitrile (Hypothesized) Inhibitor->JAK Inhibits (Potential) Inhibitor->STAT3_inactive Inhibits Phosphorylation (Potential)

Caption: Hypothesized inhibition of the JAK-STAT3 signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel benzyl cyanide derivatives.

Experimental_Workflow Synthesis Synthesis of Benzyl Cyanide Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A general workflow for drug discovery with benzyl cyanides.

Conclusion

While direct efficacy data for this compound is not yet available, the analysis of structurally related benzyl cyanide and benzyloxy derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The compiled data indicates that compounds bearing the benzyloxy moiety often exhibit potent anticancer and antimicrobial activities. The hypothesized inhibition of the STAT3 signaling pathway offers a plausible mechanism of action that warrants further experimental validation. The provided experimental protocols serve as a foundation for researchers to systematically evaluate the biological profile of this compound and its analogs. Future research, including quantitative structure-activity relationship (QSAR) studies, will be crucial in elucidating the full therapeutic potential of this and other related benzyl cyanides.

References

Purity Assessment of 4-Benzyloxy-3-methoxyphenylacetonitrile: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 4-Benzyloxy-3-methoxyphenylacetonitrile. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, making its purity profile a critical quality attribute. This document outlines detailed experimental protocols, presents a comparative analysis of these methods, and includes visualizations to aid in methodological selection and application.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the sample, the expected impurities, the required accuracy, and the availability of reference standards. Below is a summary of the performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Reference Standard Required for accurate quantification.Required for accurate quantification.Not essential for purity determination; an internal standard of known purity is used.[1]
Selectivity High, especially with mass spectral data for peak identification.High, with good resolution of closely related compounds.High, with excellent resolution of structurally similar molecules.
Sensitivity High, capable of detecting trace-level impurities.High, with sensitive UV detectors.Moderate, may be less sensitive than chromatographic methods for trace impurities.
Sample Throughput Moderate to high.High, suitable for routine analysis.Lower, due to longer acquisition times for high accuracy.
Key Advantages Provides structural information of impurities through mass spectra.Robust and widely available.Absolute quantification without a specific reference standard of the analyte.[1][2]
Potential Disadvantages Requires derivatization for non-volatile compounds; thermal degradation of labile compounds can occur.Co-elution of impurities can be a challenge.Higher instrumentation cost and requires specialized expertise.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aromatic nitriles and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the analysis of this compound and its potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities to Monitor: Based on the common synthesis route (Williamson ether synthesis), potential impurities include:

  • Starting Materials: 4-Hydroxy-3-methoxyphenylacetonitrile and benzyl bromide.

  • By-products: C-alkylated isomers and products of benzyl bromide self-condensation.

  • Residual Solvents: e.g., N,N-Dimethylformamide (DMF), acetone.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method for a structurally related compound and is suitable for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Start with 40% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase initial composition.

  • Vortex and sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a framework for the absolute purity determination of this compound using an internal standard.[1]

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with known purity that does not have overlapping signals with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

  • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and a logical comparison of the three analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (if necessary) dissolve->filter inject Inject into GC filter->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Obtain Mass Spectra chromatogram->spectra identify Identify Peaks spectra->identify quantify Quantify Purity identify->quantify

Caption: Workflow for the purity assessment of this compound by GC-MS.

Method_Comparison cluster_methods Purity Assessment Methods cluster_attributes Key Attributes gcms GC-MS ref_std Reference Standard Requirement gcms->ref_std Required quant Quantification Principle gcms->quant Volatility & Mass info Information Provided gcms->info Purity & Structural Info hplc HPLC hplc->ref_std Required hplc->quant Polarity & UV Absorbance hplc->info Purity qnmr qNMR qnmr->ref_std Not Required for Analyte qnmr->quant Nuclear Properties qnmr->info Absolute Purity

Caption: Comparison of key attributes for GC-MS, HPLC, and qNMR in purity assessment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceutical intermediates like 4-Benzyloxy-3-methoxyphenylacetonitrile, the reliability and consistency of analytical methods are paramount. Cross-validation of these methods is a critical step to ensure that analytical data is accurate and reproducible across different techniques or laboratories.[1] This process is essential for regulatory compliance, quality control, and ensuring the integrity of the final drug product.[1]

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. Detailed experimental protocols and a summary of expected performance data are presented to assist researchers, scientists, and drug development professionals in method selection and implementation.

Methodology Comparison

The cross-validation process involves comparing data from at least two different analytical methods.[2] The goal is to determine whether the obtained data are comparable and reliable. For this guide, we will compare a developed HPLC-UV method with a GC-MS method for the analysis of this compound.

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS analyses are provided below. These protocols are designed to be robust and suitable for the quantitative determination of this compound in a sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds.[3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask using a diluent of acetonitrile and water (50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 275 nm.

3. Calibration Standards:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the diluent.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[4][5]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask using dichloromethane as the solvent.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (Split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Quantification Ion: m/z 253 (molecular ion).

3. Calibration Standards:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in dichloromethane.

  • Perform serial dilutions to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics for the two analytical methods based on a hypothetical cross-validation study. The acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Parameter HPLC-UV GC-MS Acceptance Criteria
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Range (µg/mL) 1 - 1000.5 - 5080-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 1.0%RSD ≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 1.5%RSD ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mLSignal-to-Noise ratio of 10:1

Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison Sample Bulk Sample of This compound Prep_HPLC Prepare HPLC Samples (Acetonitrile/Water) Sample->Prep_HPLC Prep_GCMS Prepare GC-MS Samples (Dichloromethane) Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Val_HPLC Validate HPLC Method (Linearity, Accuracy, Precision) HPLC->Val_HPLC Val_GCMS Validate GC-MS Method (Linearity, Accuracy, Precision) GCMS->Val_GCMS Compare Statistical Comparison of Results (e.g., t-test, F-test) Val_HPLC->Compare Val_GCMS->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validation of HPLC-UV and GC-MS methods.

Conclusion

Both the proposed HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound. The HPLC-UV method is a robust and straightforward technique commonly available in quality control laboratories. The GC-MS method, while requiring a more volatile sample preparation, offers higher sensitivity with lower detection and quantification limits, making it ideal for trace-level analysis.

The cross-validation of these two methods, as outlined, would provide a high degree of confidence in the analytical results, ensuring that either method can be used reliably for the intended purpose. The choice between the two would depend on the specific requirements of the analysis, such as the need for high sensitivity or the availability of instrumentation.

References

A Comparative Analysis of Catalysts for the Synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of catalytic methods for the synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile, a valuable building block in the preparation of various pharmaceutical compounds.

The primary route to this compound involves the O-benzylation of 4-hydroxy-3-methoxyphenylacetonitrile. This Williamson ether synthesis is typically carried out using benzyl bromide as the alkylating agent. The choice of catalyst and reaction conditions significantly impacts the yield, reaction time, and overall efficiency of this transformation. This guide compares the conventional solid-liquid phase reaction using potassium carbonate with a phase-transfer catalysis (PTC) approach.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of two key catalytic systems for the synthesis of this compound from 4-hydroxy-3-methoxyphenylacetonitrile and benzyl bromide.

Catalyst SystemCatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Solid-LiquidNoneK₂CO₃AcetoneReflux4Quantitative[1]
Phase-Transfer Catalysis (Inferred)Tetrabutylammonium Bromide (TBAB)K₂CO₃/NaOHBiphasic (e.g., Toluene/Water)50-801-5>90Inferred from[2]

Note: The data for the Phase-Transfer Catalysis (PTC) system is inferred from studies on analogous O-alkylation reactions of similar phenolic compounds, where PTC has been shown to significantly enhance reaction rates and yields.

Experimental Protocols

Method A: Solid-Liquid Synthesis using Potassium Carbonate

This method represents a conventional and effective approach for the synthesis of this compound.

Materials:

  • 4-hydroxy-3-methoxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.2 eq.).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the collected solid with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography. In a reported procedure, this method yielded the product quantitatively.[1]

Method B: Phase-Transfer Catalysis (PTC) using Tetrabutylammonium Bromide (TBAB)

This protocol is a representative example of a phase-transfer catalyzed synthesis, which can offer advantages in terms of reaction rate and milder conditions.

Materials:

  • 4-hydroxy-3-methoxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • An organic solvent (e.g., toluene, dichloromethane)

  • Water

Procedure:

  • Dissolve 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) and tetrabutylammonium bromide (0.05-0.1 eq.) in a suitable organic solvent.

  • Add an aqueous solution of the base (e.g., 50% NaOH) or solid potassium carbonate.

  • To the vigorously stirred biphasic mixture, add benzyl bromide (1.1 eq.).

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC. Phase-transfer catalyzed reactions are often significantly faster than their solid-liquid counterparts.

  • After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

  • Purify the crude product as necessary. While direct comparative data for this specific reaction is limited, PTC is known to provide excellent yields (>90%) for similar transformations.[2]

Mandatory Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 4-hydroxy-3-methoxyphenylacetonitrile 4-hydroxy-3-methoxyphenylacetonitrile Reaction_Vessel Reaction in Solvent (Acetone or Biphasic) 4-hydroxy-3-methoxyphenylacetonitrile->Reaction_Vessel Benzyl bromide Benzyl bromide Benzyl bromide->Reaction_Vessel Catalyst_Base Catalyst/Base (K2CO3 or PTC/Base) Catalyst_Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Solid-Liquid Extraction Extraction Reaction_Vessel->Extraction PTC Purification Purification Filtration->Purification Extraction->Purification Product This compound Purification->Product

General experimental workflow for the synthesis.

Catalyst_Selection Start Catalyst Selection High_Yield_Critical Is quantitative yield critical? Start->High_Yield_Critical K2CO3_Method Potassium Carbonate in Acetone (Proven Quantitative Yield) High_Yield_Critical->K2CO3_Method Yes Faster_Reaction_Rate Is faster reaction rate or milder conditions preferred? High_Yield_Critical->Faster_Reaction_Rate No End Proceed with Synthesis K2CO3_Method->End Faster_Reaction_Rate->K2CO3_Method No PTC_Method Phase-Transfer Catalysis (e.g., TBAB) (Potentially faster, high yield) Faster_Reaction_Rate->PTC_Method Yes PTC_Method->End

Decision pathway for catalyst selection.

Discussion

The synthesis of this compound via O-benzylation of 4-hydroxy-3-methoxyphenylacetonitrile can be effectively achieved using different catalytic approaches.

The use of potassium carbonate in acetone is a straightforward and high-yielding method, with reports of quantitative conversion.[1] This solid-liquid phase reaction is easy to set up and the reagents are readily available and cost-effective. The 4-hour reflux time is a reasonable duration for a laboratory-scale synthesis.

Conclusion

Both the conventional solid-liquid method using potassium carbonate and the phase-transfer catalysis approach are viable for the synthesis of this compound. For laboratory-scale synthesis where simplicity and achieving a quantitative yield are the primary goals, the potassium carbonate method is a well-established and excellent choice. For larger-scale production or when optimizing for reaction time and milder conditions, phase-transfer catalysis presents a highly attractive and efficient alternative that is widely adopted in industrial processes for its ability to enhance reaction kinetics and maintain high product yields. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired throughput, and cost considerations.

References

Benchmarking the Performance of 4-Benzyloxy-3-methoxyphenylacetonitrile Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of molecular scaffolds under investigation, 4-benzyloxy-3-methoxyphenylacetonitrile and its derivatives have emerged as a promising class of compounds, particularly for their potential as potent inhibitors of phosphodiesterase 4 (PDE4). Inhibition of PDE4, an enzyme critical in the inflammatory cascade, leads to an increase in intracellular cyclic AMP (cAMP) levels, subsequently downregulating a host of inflammatory responses. This guide provides a comprehensive comparison of the performance of this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the development of next-generation anti-inflammatory therapeutics.

Comparative Performance Analysis

Table 1: Comparative PDE4 Inhibitory Activity of Selected Compounds

Compound IDDerivative ClassPDE4 IsoformIC50 (nM)Reference
Roflumilast BenzamidePDE4B0.8[1]
Rolipram PyrrolidinonePDE42-5
Compound 11e Dialkyloxyphenyl HybridPDE4B2.82[2]
LASSBio-448 BenzodioxolePDE4A700
PDE4B1400[3]
PDE4C1100[3]
PDE4D4700[3]

Note: Data for specific this compound derivatives is limited. The table provides a benchmark against well-established and structurally related PDE4 inhibitors.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potential of this compound derivatives is intrinsically linked to their ability to inhibit PDE4. Structure-activity relationship (SAR) studies on various classes of PDE4 inhibitors have revealed key structural motifs that govern their potency and selectivity.[3] For the this compound scaffold, the following SAR insights can be extrapolated:

  • The Catechol-like Moiety: The 3-methoxy-4-benzyloxy arrangement mimics the catechol group found in many potent PDE4 inhibitors. This region of the molecule is crucial for binding to the active site of the enzyme.

  • The Acetonitrile Group: The nitrile functionality can participate in hydrogen bonding interactions within the active site, contributing to the overall binding affinity.

  • Substitutions on the Phenyl Rings: Modifications to both the benzyloxy and the methoxyphenyl rings can significantly impact activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with the enzyme. Further derivatization at these positions presents a key opportunity for optimizing potency and selectivity.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of the parent compound and the evaluation of the anti-inflammatory and PDE4 inhibitory activities of its derivatives are provided below.

Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound, which can be adapted for the preparation of various derivatives.

Materials:

  • 4-Hydroxy-3-methoxyphenylacetonitrile

  • Benzyl bromide (or substituted benzyl halides for derivatives)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.).

  • Stir the suspension for 10 minutes at room temperature.

  • Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Wash the solid residue with acetone.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 2N NaOH and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure this compound.[4]

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay is a common method for determining the inhibitory activity of compounds against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescently labeled cAMP substrate)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA)

  • Test compounds (dissolved in DMSO)

  • Binding agent (to stop the reaction and bind to the product)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the compound dilutions or vehicle (for control) to the wells of the microplate.

  • Add 5 µL of the diluted PDE4 enzyme to the wells containing the test compounds and positive control wells. Add 5 µL of assay buffer to the negative control wells.

  • Incubate the plate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the reaction by adding 20 µL of the binding agent solution to all wells.

  • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Anti-Inflammatory Activity Assay (Measurement of Nitric Oxide Production)

This assay assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (for NO detection)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated, unstimulated control group.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve of sodium nitrite.

  • Calculate the percentage inhibition of NO production by the test compounds.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

cluster_synthesis Synthesis Workflow start 4-Hydroxy-3-methoxyphenylacetonitrile + Benzyl Bromide reagents K2CO3, Acetone start->reagents reflux Reflux (4h) reagents->reflux workup Filtration & Concentration reflux->workup extraction DCM Extraction & Wash workup->extraction purification Column Chromatography extraction->purification product This compound purification->product cluster_pathway PDE4 Signaling Pathway and Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA AMP AMP PDE4->AMP Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits AntiInflammation Anti-inflammatory Effects PKA->AntiInflammation Inhibitor This compound Derivative Inhibitor->PDE4 Inhibits

References

Unambiguous Structural Confirmation: A Comparative Guide to Analyzing 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals on the definitive structural elucidation of 4-Benzyloxy-3-methoxyphenylacetonitrile. This document compares the unparalleled precision of single-crystal X-ray crystallography with alternative spectroscopic methods, providing a framework for comprehensive molecular characterization.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For a compound such as this compound, a key intermediate in the synthesis of various pharmaceutical agents, unambiguous structural confirmation is paramount. While numerous analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard, offering a definitive and high-resolution view of the molecular architecture.

This guide provides a comparative overview of X-ray crystallography against common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It highlights the unique strengths and limitations of each method, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate analytical strategy.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific information required. While spectroscopic methods are invaluable for routine confirmation and analysis of bulk properties, X-ray crystallography provides the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.[1]Provides definitive and unambiguous structural proof. Essential for understanding solid-state interactions and conformational preferences.Requires a single, high-quality crystal, which can be challenging to grow. Provides no information on the sample in solution or gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C).Non-destructive. Provides detailed information about molecular structure and dynamics in solution. Crucial for determining covalent structure.Does not provide direct information on bond lengths or angles. Interpretation can be complex for large molecules.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[2][3]Fast, simple, and requires a small amount of sample. Excellent for identifying the presence or absence of key functional groups (e.g., C≡N nitrile stretch).[2][3]Provides limited information on the overall molecular skeleton. Spectra can be complex and overlapping.
Mass Spectrometry (MS) Precise molecular weight and information on molecular formula and fragmentation patterns.[2][3]Extremely sensitive, requiring very little sample. Provides the exact molecular mass, which is crucial for formula determination.[2][3]Provides no direct information about the 3D structure or connectivity of atoms. Isomers often cannot be distinguished.

Experimental Protocols

Detailed and robust experimental methodologies are critical for generating reliable and reproducible data. Below are protocols for each of the discussed analytical techniques.

Single-Crystal X-ray Crystallography

This protocol is based on the successful analysis of a closely related analogue, 4-Benzyloxy-3-methoxybenzonitrile, and represents a standard procedure for small organic molecules.[1]

  • Crystallization: The compound, this compound, is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone). Slow evaporation of the solvent at room temperature is performed until well-formed, single crystals appear.

  • Data Collection: A suitable crystal is selected and mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 173 K) to minimize thermal vibrations. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined against the measured reflection data. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[1] The final model is validated for geometric and crystallographic quality.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used. 2D experiments like COSY and HSQC can be run to establish connectivity.

  • Data Analysis: Process the raw data (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands. For this compound, key peaks would include the C≡N stretch (typically sharp, around 2260-2200 cm⁻¹), C-O ether stretches, and aromatic C-H and C=C bands.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition: An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used. The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight (253.30 g/mol for C₁₆H₁₅NO₂).[3] Analyze the fragmentation pattern to gain further structural insights.

Workflow for Complete Structural Elucidation

A comprehensive approach to structural elucidation typically involves a combination of techniques. Spectroscopic methods are first used to confirm the covalent structure and purity, followed by X-ray crystallography for definitive proof of the three-dimensional arrangement.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Confirmation cluster_cryst Definitive Structural Proof synthesis Synthesis of 4-Benzyloxy-3-methoxy- phenylacetonitrile purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (Confirm MW & Formula) purification->ms ir IR Spectroscopy (Identify C≡N, C-O groups) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm Connectivity) purification->nmr crystal Single Crystal Growth nmr->crystal Purity Confirmed xray X-ray Diffraction Data Collection crystal->xray solve Structure Solution & Refinement xray->solve final_structure Final 3D Structure (Bond Lengths/Angles) solve->final_structure

Caption: Workflow for the synthesis and structural elucidation of a target molecule.

References

Safety Operating Guide

Safe Disposal of 4-Benzyloxy-3-methoxyphenylacetonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for 4-Benzyloxy-3-methoxyphenylacetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are based on available safety data for this compound and related chemical structures.

I. Chemical Safety and Hazard Profile

This compound is a nitrile-containing aromatic ether. While specific toxicity data is limited, it is classified with the GHS06 pictogram, indicating toxicity.[1] The signal word is "Danger" with the hazard statement H301, signifying that it is toxic if swallowed.[1] Handling should always be performed in accordance with good industrial hygiene and safety practices.

Key Safety Information:

PropertyValueSource
Physical State SolidSigma-Aldrich
Appearance Beige PowderThermo Fisher Scientific
Odor OdorlessThermo Fisher Scientific
Melting Point 60 - 64 °CThermo Fisher Scientific
GHS Pictogram GHS06 (Toxic)Sigma-Aldrich[1]
Signal Word DangerSigma-Aldrich[1]
Hazard Statement H301 (Toxic if swallowed)Sigma-Aldrich[1]
Precautionary Statements P301, P310 (If swallowed: Immediately call a POISON CENTER or doctor/physician)Sigma-Aldrich[1]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield is recommended for larger quantities or when there is a risk of splashing.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.

  • Respiratory Protection: While no specific respiratory protection is needed under normal use with adequate ventilation, a particle filter respirator is recommended if dust is generated.

III. Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically via high-temperature incineration. Do not attempt to dispose of this chemical in standard laboratory trash or down the drain.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Designate a specific, clearly labeled, and chemically compatible waste container for "Non-halogenated Organic Solid Waste." Polyethylene containers are a suitable option.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated container using a scoop or spatula.

    • Avoid generating dust. If the material is a fine powder, work within a chemical fume hood.

    • If disposing of contaminated items (e.g., weighing paper, gloves), place these in the same designated waste container.

  • Container Labeling:

    • Label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of the waste

      • The date of accumulation

      • The associated hazards (e.g., "Toxic")

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.

Spill Cleanup Procedure:

In the event of a spill, follow these steps:

  • Ensure Safety: Evacuate the immediate area if necessary. Ensure adequate ventilation, preferably by working within a chemical fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section II.

  • Containment and Collection:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Disposal: Seal the waste container and arrange for its disposal through your institution's EHS program.

IV. Disposal Workflow Diagram

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Identify Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible 'Non-halogenated Organic Waste' Container ppe->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal label_waste Label Container with Contents and Hazards seal->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Professional Disposal (Incineration) pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Benzyloxy-3-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 4-Benzyloxy-3-methoxyphenylacetonitrile, including detailed operational procedures and disposal plans. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its toxicity. The primary hazard, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is acute oral toxicity.

Signal Word: Danger[1]

Hazard Statement: H301 - Toxic if swallowed[1]

Precautionary Statements:

  • Prevention:

    • P264: Wash face, hands, and any exposed skin thoroughly after handling.[1]

    • P270: Do not eat, drink, or smoke when using this product.[1]

  • Response:

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

    • P330: Rinse mouth.[1]

  • Storage:

    • P405: Store locked up.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects eyes from accidental splashes of the solid or solutions.
Skin and Body Protection A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.Prevents contamination of personal clothing and skin.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, minimum 0.11mm thickness). Inspect gloves before use and change them immediately if contaminated.Provides a barrier against skin contact. Nitrile gloves offer good resistance for incidental contact.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.A fume hood provides the primary engineering control to prevent respiratory exposure. A respirator may be needed for spill clean-up.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have a spill kit readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • Handle the compound gently to avoid generating dust.

  • Dissolving:

    • When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[2]

    • Keep the container tightly closed and clearly labeled.[2]

    • Store locked up in a designated area for toxic chemicals.[1]

    • Incompatible materials to avoid include strong oxidizing agents and strong bases.[2]

For Small Spills (contained within the fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Don PPE: Ensure appropriate PPE is worn, including double gloves.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep the absorbed material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

For Large Spills (outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent entry to the contaminated area.

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated weighing paper, and other solid materials in a dedicated, clearly labeled, and sealed container for "Toxic Solid Waste."

    • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealed container for "Toxic Liquid Waste." Do not mix with other waste streams.

    • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Container Labeling: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic")

  • Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for disposal through your institution's EHS program in accordance with local, state, and federal regulations.[1]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor/physician. [1] Rinse mouth with water.[1] Do NOT induce vomiting.
Skin Contact Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage Prep 1. Prepare Work Area (in Fume Hood) DonPPE 2. Don Appropriate PPE Prep->DonPPE SpillKit 3. Ensure Spill Kit is Accessible DonPPE->SpillKit Weigh 4. Weigh and Transfer Solid SpillKit->Weigh Dissolve 5. Dissolve in Solvent Weigh->Dissolve Clean 6. Decontaminate Work Area Dissolve->Clean DisposeWaste 7. Dispose of Waste Properly Clean->DisposeWaste Store 8. Store Compound Securely DisposeWaste->Store

Caption: Step-by-step workflow for the safe handling of this compound.

EmergencyResponseFlow cluster_swallowed If Swallowed cluster_skin Skin Contact cluster_eye Eye Contact Exposure Exposure Occurs CallPoisonCenter Immediately Call POISON CENTER/Doctor Exposure->CallPoisonCenter RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing FlushEyes Flush Eyes with Water Exposure->FlushEyes RinseMouth Rinse Mouth CallPoisonCenter->RinseMouth WashSkin Wash Skin with Soap and Water RemoveClothing->WashSkin GetMedicalAttention Get Medical Attention FlushEyes->GetMedicalAttention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.